4,4'-Azobis(4-cyanovaleric acid)
Description
The exact mass of the compound 4,4'-Azobis(4-cyanovaleric acid) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Azobis(4-cyanovaleric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Azobis(4-cyanovaleric acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXTYGQYWRHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044629, DTXSID00859752 | |
| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
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| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
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Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
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CAS No. |
2638-94-0, 1041193-98-9 | |
| Record name | 4,4-Azobis(4-cyanovaleric acid) | |
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| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |
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| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |
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| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |
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| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |
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| Record name | 4,4'-azobis[4-cyanovaleric] acid | |
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Foundational & Exploratory
In-Depth Technical Guide to the Thermal Decomposition Kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a water-soluble azo initiator crucial in various polymerization processes and nanoparticle synthesis, including applications in drug delivery systems. This document details the decomposition mechanism, kinetic parameters, and experimental protocols for studying this process in an aqueous environment.
Core Concepts: Decomposition Mechanism and Kinetics
The thermal decomposition of ACVA in water follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of ACVA.[1] This process is initiated by the cleavage of the carbon-nitrogen bonds flanking the azo group (-N=N-), leading to the formation of two 4-cyanovaleric acid radicals and the evolution of nitrogen gas.
The rate of this decomposition is highly dependent on temperature; as the temperature increases, the rate of decomposition also increases significantly.[1] The decomposition of ACVA is a complex process that can result in several products. A major product formed from the recombination of the generated radicals is a ketenimine.[1] In aqueous media, this ketenimine is irreversibly trapped as an amide.[2]
ACVA is comprised of two diastereomers, racemic-ACVA and meso-ACVA, which decompose at different rates in aqueous media.[2]
Quantitative Decomposition Data
The kinetic parameters for the thermal decomposition of the racemic and meso isomers of ACVA in aqueous media are summarized below. The decomposition rate constant (k_d) can be calculated using the Arrhenius equation:
k_d = A * exp(-E_a / RT)
where:
-
k_d is the decomposition rate constant (s⁻¹)
-
A is the Arrhenius frequency factor (s⁻¹)
-
E_a is the activation energy (kJ/mol)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
| Diastereomer | Activation Energy (E_a) (kJ/mol) | Arrhenius Frequency Factor (A) (s⁻¹) | 10-hour Half-life (t½) Temperature (°C) |
| racemic-ACVA | 132.2 | 4.76 x 10¹⁵ | 65 |
| meso-ACVA | 131.7 | 2.98 x 10¹⁵ | 67 |
Table 1: Arrhenius Parameters for the Thermal Decomposition of ACVA Diastereomers in Aqueous Media.[2]
Experimental Protocols
The study of ACVA decomposition kinetics can be performed using various analytical techniques. Below are detailed methodologies for two common approaches.
UV-Vis Spectrophotometry
This method relies on the change in the ultraviolet absorbance of the azo group in ACVA as it decomposes.
Materials and Equipment:
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Deionized water
-
Constant temperature water bath or heating block
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of ACVA and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 g/L).
-
Sample Preparation: Pipette a known volume of the ACVA stock solution into a quartz cuvette and dilute with a known volume of deionized water to achieve a suitable initial absorbance (typically between 1.0 and 1.5) at the wavelength of maximum absorbance (λ_max) for the azo group (around 347 nm).
-
Kinetic Measurement:
-
Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer, pre-heated to the desired reaction temperature.
-
Record the absorbance at λ_max at regular time intervals.
-
Continue monitoring until the absorbance reaches a stable, low value, indicating the completion of the decomposition.
-
-
Data Analysis:
-
The concentration of ACVA at any time 't' is proportional to the absorbance at that time.
-
Plot ln(A_t / A₀) versus time, where A_t is the absorbance at time 't' and A₀ is the initial absorbance.
-
The slope of this plot will be equal to -k_d, the first-order rate constant.
-
Nitrogen Evolution Method
This technique measures the volume of nitrogen gas evolved during the decomposition of ACVA.
Materials and Equipment:
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Deionized water
-
Reaction vessel with a side arm
-
Gas burette
-
Constant temperature bath
-
Magnetic stirrer and stir bar
Procedure:
-
System Setup: Assemble the reaction vessel, gas burette, and connecting tubing. Ensure the system is airtight.
-
Sample Preparation: Accurately weigh a known amount of ACVA and place it in the reaction vessel. Add a known volume of deionized water.
-
Reaction Initiation: Place the reaction vessel in the constant temperature bath and begin stirring.
-
Data Collection: As the ACVA decomposes, nitrogen gas will be evolved and collected in the gas burette. Record the volume of nitrogen gas collected at regular time intervals.
-
Data Analysis:
-
The total volume of nitrogen evolved at the completion of the reaction (V_∞) corresponds to the initial amount of ACVA.
-
The volume of nitrogen evolved at time 't' (V_t) is proportional to the amount of ACVA that has decomposed.
-
Plot ln(V_∞ / (V_∞ - V_t)) versus time.
-
The slope of this plot gives the first-order rate constant, k_d.
-
Visualizations
The following diagrams illustrate the thermal decomposition pathway of ACVA and a typical experimental workflow for kinetic analysis.
Caption: Thermal decomposition pathway of ACVA in water.
Caption: A typical experimental workflow for determining ACVA decomposition kinetics.
References
An In-depth Technical Guide to the Synthesis of 4,4'-Azobis(4-cyanovaleric acid) from Levulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely used free-radical initiator, from the bio-renewable platform chemical, levulinic acid. This document details the reaction pathway, experimental protocols, and safety considerations, and presents key quantitative data in a structured format.
Introduction
4,4'-Azobis(4-cyanovaleric acid), also known as 4,4'-Azobis(4-cyanopentanoic acid) or ACVA, is a water-soluble azo compound utilized as a free radical initiator in polymerization reactions, such as the synthesis of polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol.[1] Its utility extends to various applications in materials science and is of interest in drug delivery systems. The synthesis of ACVA from levulinic acid, a versatile precursor derived from the degradation of cellulose, presents a sustainable approach to the production of this valuable chemical.
The overall synthesis involves a multi-step process commencing with the reaction of levulinic acid with a cyanide source and hydrazine to form a hydrazo intermediate. This intermediate is subsequently oxidized to yield the final product, 4,4'-Azobis(4-cyanovaleric acid).
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for 4,4'-Azobis(4-cyanovaleric acid) is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [2][3] |
| Molecular Weight | 280.28 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 118-125 °C (decomposes) | [3] |
| Solubility | Soluble in water | [3] |
Synthesis Pathway
The synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid can be visualized as a two-stage process. The first stage involves the formation of a hydrazo intermediate through the reaction of levulinic acid, a cyanide source (e.g., sodium cyanide), and hydrazine. The second stage is the oxidation of this intermediate to the final azo compound.
Caption: Synthesis pathway of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid.
Experimental Protocols
The following section details the experimental procedures for the synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid. This protocol is based on established methods and provides a step-by-step guide for laboratory synthesis.[4]
Stage 1: Formation of the Hydrazo Intermediate
-
Reaction Setup: In a suitable reaction vessel, a concentrated aqueous solution of the hydrazo compound is prepared by reacting a cyanide compound (such as sodium cyanide or hydrogen cyanide) with hydrazine and levulinic acid (or its sodium salt).[4]
-
Reaction Conditions: The reaction mixture is typically maintained at a controlled temperature to facilitate the formation of the hydrazo intermediate.
Stage 2: Oxidation to 4,4'-Azobis(4-cyanovaleric acid)
-
Solvent Addition: The concentrated aqueous solution of the hydrazo intermediate is blended with acetone or a mixture of acetone and water. The preferred volume ratio of acetone to water is between 80:20 and 33:67, with a more preferable range of 75:25 to 50:50.[4]
-
Oxidation: The hydrazo compound in the acetone-water solution is oxidized to the target azo compound. Chlorine gas is a commonly used oxidizing agent for this step.[4] The oxidation reaction is preferably carried out at a temperature at or below 30 °C.[4]
-
Work-up and Isolation:
-
Following the oxidation, the reaction mixture may be blended with water and sodium chloride to induce phase separation, resulting in a two-solution layer where the upper layer is transparent.[4]
-
The temperature of the mixture is maintained between 15-50 °C, and the upper acetone-water layer containing the product is separated.[4]
-
The final product, 4,4'-Azobis(4-cyanovaleric acid), can be precipitated from this solution and collected by filtration.
-
A reported yield for this process is as high as 90.6% based on the starting levulinic acid.[4]
Alternative Oxidizing Agents
While chlorine gas is an effective oxidizing agent for the conversion of the hydrazo intermediate to the azo compound, other reagents can also be employed for the oxidative dehydrogenation of hydrazines. The choice of oxidizing agent can be influenced by factors such as reaction conditions, substrate compatibility, and safety considerations. A summary of alternative oxidizing agents is presented below.
| Oxidizing Agent | Description |
| Bromine | Can be used for the oxidative coupling of the cyanovaleric acid precursor to form the azo linkage.[5] |
| tert-Butyl Nitrite (TBN) | Enables the dehydrogenation of hydrazobenzenes to azo compounds at room temperature.[6] |
| Trichloroisocyanuric Acid (TCCA) | A metal-free, environmentally friendly oxidant for the synthesis of azo compounds from hydrazines.[7] |
| Copper(II) Acetate/Pyridine | A catalytic system that uses molecular oxygen from the air as the terminal oxidant. |
Safety Precautions
The synthesis of 4,4'-Azobis(4-cyanovaleric acid) involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Handling of Cyanides: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Handling of Hydrazine: Hydrazine is a corrosive and toxic substance. It should be handled with care in a fume hood.
-
Handling of Chlorine Gas: Chlorine gas is a severe respiratory irritant. It should only be used in a well-maintained and properly functioning fume hood.
-
Properties of ACVA: 4,4'-Azobis(4-cyanovaleric acid) is a flammable solid and is classified as a self-reactive substance. It should be stored in a cool, dark place, away from heat sources.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of 4,4'-Azobis(4-cyanovaleric acid).
Caption: Logical workflow for the synthesis and characterization of ACVA.
Conclusion
The synthesis of 4,4'-Azobis(4-cyanovaleric acid) from levulinic acid offers a promising and sustainable route to this important industrial chemical. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively produce ACVA for a variety of applications in polymer science, materials research, and drug development. The use of a bio-renewable starting material underscores the potential for developing greener and more sustainable chemical processes.
References
- 1. Cas 2638-94-0,4,4'-Azobis(4-cyanovaleric acid) | lookchem [lookchem.com]
- 2. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | FD155718 [biosynth.com]
- 3. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 4. JPS6161A - Method for producing 4,4'-azobis(4-cyanovaleric acid) - Google Patents [patents.google.com]
- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]
An In-depth Technical Guide to 4,4'-Azobis(4-cyanovaleric acid) for Researchers and Drug Development Professionals
An overview of the chemical properties, experimental applications, and reaction mechanisms of the versatile free-radical initiator, 4,4'-Azobis(4-cyanovaleric acid).
Core Properties and Identification
4,4'-Azobis(4-cyanovaleric acid), commonly referred to as ACVA or ABCVA, is a water-soluble azo initiator widely utilized in the synthesis of polymers.[1][2][3] Its defining characteristic is the azo group (-N=N-) flanked by two cyanovaleric acid moieties. This structure allows for the generation of free radicals upon thermal decomposition, making it a crucial component in various polymerization techniques.[4]
Quantitative Data Summary
For ease of reference, the key quantitative properties of 4,4'-Azobis(4-cyanovaleric acid) are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2638-94-0 | [1][2][4] |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1][2] |
| Molecular Weight | 280.28 g/mol | [1][4] |
| Melting Point | 118-125 °C (with decomposition) | [4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Soluble in hot water, methanol, and alkaline solutions. Practically insoluble in cold water and toluene. | [2] |
| 10-hour Half-life Decomposition Temperature | 63 °C (in DMF) | [2] |
| Storage Temperature | 2-8 °C | [4] |
Mechanism of Action: Free-Radical Generation
The utility of 4,4'-Azobis(4-cyanovaleric acid) as a polymerization initiator stems from its ability to undergo thermal decomposition to produce free radicals. When heated, the central azo bond cleaves, releasing nitrogen gas and forming two identical 4-cyanovaleric acid radicals. These highly reactive species can then initiate the polymerization of monomers.
References
- 1. US20120214941A1 - Process for preparing aqueous polyacrylic acid solutions - Google Patents [patents.google.com]
- 2. Control of Poly(N-isopropylacrylamide) Microgel Network Structure by Precipitation Polymerization near the Lower Critical Solution Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Photochemical Decomposition of 4,4'-Azobis(4-cyanovaleric acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo compound widely utilized as a free-radical initiator in various chemical and biological applications. Its ability to decompose under thermal or photochemical stimulation to generate radicals makes it a valuable tool in polymer synthesis and, increasingly, in drug delivery and bioconjugation studies. This technical guide provides a comprehensive overview of the photochemical decomposition of ACVA, focusing on its core mechanism, experimental protocols, and the resulting chemical transformations. The guide is intended to serve as a practical resource for researchers and professionals employing ACVA in their work, offering detailed methodologies and a summary of key decomposition characteristics. While extensive data on the thermal decomposition of ACVA is available, this guide consolidates the current understanding of its photochemical behavior, highlighting areas where further quantitative investigation is needed.
Introduction
4,4'-Azobis(4-cyanovaleric acid), also known by its synonyms ACVA, ABCVA, and 4,4'-Azobis(4-cyanopentanoic acid), is a versatile chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol .[1] Its key feature is the central azo group (-N=N-) flanked by two cyanovaleric acid moieties. This structure imparts the ability to undergo decomposition upon exposure to heat or light, leading to the homolytic cleavage of the carbon-nitrogen bonds and the liberation of nitrogen gas, thereby producing two identical 4-cyanovaleric acid radicals.
The water-solubility of ACVA, a consequence of its carboxylic acid groups, distinguishes it from many other azo initiators and makes it particularly suitable for applications in aqueous media, which is often a requirement in biological and pharmaceutical research. The photochemical decomposition pathway offers precise temporal and spatial control over radical generation, an advantage over thermal methods. This has led to its use in applications such as the light-induced polymerization of hydrogels for drug encapsulation and the site-specific modification of biomolecules. A thorough understanding of the photochemical decomposition process is therefore critical for the effective and reproducible application of ACVA in these advanced fields.
Physicochemical Properties and Spectral Characteristics
A summary of the key physicochemical properties of ACVA is presented in Table 1.
Table 1: Physicochemical Properties of 4,4'-Azobis(4-cyanovaleric acid)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 118-125 °C (decomposes) | |
| Solubility | Soluble in hot water, methanol, and alkaline solutions; practically insoluble in cold water and toluene. | [1] |
Photochemical Decomposition Mechanism
The photochemical decomposition of ACVA is initiated by the absorption of a photon, leading to the excitation of the azo group. This excited state is unstable and rapidly undergoes homolytic cleavage of the two C-N bonds, resulting in the formation of two 4-cyanovaleric acid radicals and the evolution of nitrogen gas. This primary process is outlined in the diagram below.
Caption: Primary photochemical decomposition pathway of ACVA.
Following their formation, the 4-cyanovaleric acid radicals can participate in a variety of subsequent reactions, depending on the reaction conditions, including the solvent and the presence of other reactive species. The main subsequent reaction pathways include:
-
Radical Recombination: Two 4-cyanovaleric acid radicals can recombine.
-
Disproportionation: One radical can abstract a hydrogen atom from another, leading to the formation of a saturated and an unsaturated species.
-
Reaction with Solvent: The radicals can abstract hydrogen atoms from solvent molecules, if the solvent is susceptible to such reactions.
-
Initiation of Polymerization: In the presence of monomers, the radicals can initiate a polymerization chain reaction.
The interplay of these pathways determines the final product distribution.
Quantitative Data
A critical aspect of photochemical reactions is their efficiency, which is quantified by the quantum yield (Φ). The quantum yield is defined as the number of moles of a substance reacted per mole of photons absorbed. Despite the importance of this parameter, specific values for the quantum yield of the photochemical decomposition of 4,4'-Azobis(4-cyanovaleric acid) in various solvents are not well-documented in the scientific literature.
Similarly, while the kinetics of the thermal decomposition of ACVA have been studied, detailed information on the rate constants for its photochemical decomposition under specific conditions of light intensity, wavelength, and solvent is also scarce. Researchers should be aware of this lack of quantitative data and may need to determine these parameters empirically for their specific experimental setups to ensure reproducibility and control.
Experimental Protocols
The following section provides a detailed methodology for the photochemical decomposition of ACVA, based on published experimental procedures.
Materials
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvent (e.g., Deuterated water (D₂O), Deuterated N,N-Dimethylformamide (DMF-d₇))
-
Internal standard for NMR (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
Sodium Carbonate (for dissolution in D₂O)
Equipment
-
Light source (e.g., LED lamp emitting at ~402 nm)
-
Reaction vessel (e.g., quartz NMR tube)
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
Experimental Workflow
The general workflow for studying the photochemical decomposition of ACVA is depicted below.
Caption: General experimental workflow for studying ACVA photodecomposition.
Detailed Procedure for Photodecomposition in D₂O
-
Sample Preparation: Prepare a solution of ACVA (e.g., 28 mg, 0.1 mmol) and an internal standard in D₂O (2 mL). To aid dissolution, sodium carbonate (e.g., 21.2 mg, 0.2 mmol) can be added to form a clear solution.
-
Transfer to Reaction Vessel: Transfer an aliquot of this solution (e.g., 0.6 mL) to a quartz NMR tube.
-
Irradiation: Place the NMR tube in a photoreactor equipped with a light source emitting at approximately 402 nm.
-
Monitoring: At regular time intervals, remove the NMR tube from the reactor and acquire ¹H NMR spectra to monitor the disappearance of the ACVA signal and the appearance of product signals.
-
Product Identification: After the reaction, the final mixture can be analyzed by mass spectrometry to identify the decomposition products.
Detailed Procedure for Photodecomposition in DMF-d₇
-
Sample Preparation: Prepare a solution of ACVA (e.g., 7 mg, 0.025 mmol) in DMF-d₇ (0.5 mL).
-
Transfer to Reaction Vessel: Transfer the solution to an NMR tube.
-
Irradiation and Monitoring: Follow the same procedure as for the D₂O experiment, irradiating the sample and acquiring NMR spectra at various time points.
Decomposition Products
The analysis of the reaction mixture after photochemical decomposition of ACVA reveals a number of products arising from the subsequent reactions of the initially formed 4-cyanovaleric acid radicals. The major identified products are summarized in Table 2.
Table 2: Major Photochemical Decomposition Products of ACVA
| Product Name | Proposed Formation Pathway |
| Nitrogen Gas (N₂) | Direct product of azo bond cleavage. |
| Succinonitrile | Resulting from the dimerization of cyanomethyl radicals formed after decarboxylation. |
| 4,4'-Dicyano-4,4'-dimethyladipic acid | Dimerization of two 4-cyanovaleric acid radicals. |
| 4-Cyanopentanoic acid | Hydrogen abstraction from the solvent or another radical. |
| 4-Cyanopent-4-enoic acid | Disproportionation reaction between two radicals. |
The relative abundance of these products is highly dependent on the reaction conditions, particularly the solvent and the concentration of ACVA.
Conclusion
The photochemical decomposition of 4,4'-Azobis(4-cyanovaleric acid) provides a controlled and efficient method for generating free radicals in aqueous and organic media. This technical guide has outlined the fundamental principles of this process, from the initial light absorption and homolytic cleavage to the subsequent radical reactions and final product formation. Detailed experimental protocols have been provided to assist researchers in implementing this chemistry in their own work.
While the qualitative aspects of ACVA's photochemistry are reasonably well understood, there is a notable lack of quantitative data, specifically regarding the quantum yield and photochemical reaction rate constants. The absence of a well-characterized UV-Vis absorption spectrum with molar absorptivity values also presents a limitation for precise experimental design. Future research efforts should be directed towards filling these knowledge gaps to enable a more complete and predictive understanding of the photochemical behavior of ACVA. This will undoubtedly facilitate its broader application in areas such as controlled polymerization, drug delivery, and bioconjugation, where precise control over radical generation is paramount.
References
An In-Depth Technical Guide to the Molecular Structure and Isomers of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Identification
ACVA is a symmetrical molecule characterized by a central azo group (-N=N-) linking two identical cyanovaleric acid moieties.
IUPAC Name: 4,4′-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)[4]
Synonyms:
| Identifier | Value |
| CAS Number | 2638-94-0 |
| Molecular Formula | C₁₂H₁₆N₄O₄ |
| Molecular Weight | 280.28 g/mol |
Isomerism in ACVA
The structural features of ACVA give rise to two primary forms of isomerism: geometric and stereoisomerism.
Geometric Isomers: (E)- and (Z)-ACVA
The presence of the azo double bond restricts rotation, leading to the existence of geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is the thermodynamically more stable and commercially prevalent form, as indicated by its IUPAC name.
-
(E)-ACVA: The two cyanovaleric acid groups are on opposite sides of the azo bond.
-
(Z)-ACVA: The two cyanovaleric acid groups are on the same side of the azo bond.
The (E)-isomer can be converted to the (Z)-isomer through photochemical isomerization, a common characteristic of azo compounds.[6] This process typically involves irradiation with UV light, while the reverse reaction can be induced by visible light or heat.[6]
Stereoisomers: Meso and Racemic Diastereomers
ACVA possesses two stereocenters at the carbon atoms adjacent to the azo group. This results in the existence of two diastereomers: a meso compound and a racemic mixture of enantiomers.
-
Meso-ACVA: This is an achiral compound with a plane of symmetry.
-
Racemic-ACVA: This is a 1:1 mixture of two enantiomers, (4R,4'R)-ACVA and (4S,4'S)-ACVA.
These diastereomers have been shown to exhibit different decomposition rates.[7]
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [2] |
| Melting Point | 118-125 °C (decomposes) | [1] |
| Solubility | Soluble in hot water and methanol. | [2] |
| 10-Hour Half-Life Decomposition Temp. | 63 °C (in DMF) | [2] |
Synthesis of ACVA
The synthesis of ACVA generally involves the formation of a hydrazo intermediate followed by oxidation to the azo compound. A common method starts from levulinic acid.[5]
General Synthesis Protocol
A patented method for producing ACVA involves the following steps:[5]
-
Reaction of a Cyanide Compound with Hydrazine and Levulinic Acid: A cyanide source (e.g., sodium cyanide or hydrogen cyanide) is reacted with hydrazine and levulinic acid in an aqueous solution. This reaction forms a concentrated solution of the corresponding hydrazo compound.
-
Oxidation: The resulting hydrazo compound is then oxidized to form the azo linkage. This is typically achieved using an oxidizing agent like chlorine in an acetone-water solution at a controlled temperature (≤30 °C).
-
Purification: The reaction mixture is then subjected to phase separation to isolate the ACVA.
It is important to note that this is a generalized protocol, and specific reaction conditions, such as concentrations, reaction times, and purification methods, would need to be optimized for a laboratory or industrial setting.
Experimental Protocols for Isomer Separation and Analysis
Detailed, publicly available protocols for the specific separation of ACVA isomers are limited. However, established methods for separating isomers of similar compounds can be adapted.
Separation of (E)- and (Z)-Isomers
High-performance liquid chromatography (HPLC) is a powerful technique for separating geometric isomers.[8][9]
Methodology:
-
Stationary Phase: A reversed-phase C18 column is often effective.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition can be optimized to achieve the best resolution between the (E) and (Z) peaks.
-
Detection: UV-Vis detection is suitable, as the two isomers will likely have different absorption spectra.
Separation of Meso and Racemic Diastereomers
The separation of diastereomers can also be achieved using HPLC.[4][5]
Methodology:
-
Stationary Phase: Normal-phase chromatography on a silica gel column or reversed-phase chromatography on a C18 column can be employed.
-
Mobile Phase: The choice of mobile phase will depend on the stationary phase and the specific properties of the diastereomers. A systematic approach to solvent selection and gradient optimization is necessary.
NMR Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers.
-
¹H NMR: The chemical shifts and coupling constants of the protons in the cyanovaleric acid moieties will differ between the (E) and (Z) isomers due to their different spatial orientations. Similarly, the meso and racemic diastereomers will exhibit distinct ¹H NMR spectra.
-
¹³C NMR: The chemical shifts of the carbon atoms will also be sensitive to the isomeric form of the molecule.
Structural Data
As of the current literature survey, detailed crystallographic data, including bond lengths and angles for the isomers of ACVA, are not publicly available. X-ray crystallography would be the definitive method to determine the precise three-dimensional structure of each isomer.[10][11]
Logical Workflow for Isomer Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of ACVA isomers.
Conclusion
ACVA is a fundamentally important molecule in polymer chemistry. While its primary use as a radical initiator is well-established, a detailed understanding of its isomeric forms is crucial for advanced applications and for researchers in drug development who may utilize polymers synthesized with this initiator. The *(E) -isomer is the most common form, but the potential for photochemical conversion to the (Z)-isomer and the existence of meso and racemic diastereomers present opportunities for fine-tuning polymer properties. Further research is needed to develop and publish detailed experimental protocols for the synthesis and separation of these isomers, as well as to fully characterize their individual properties and structures through techniques like X-ray crystallography. This guide provides a foundational understanding for scientists and researchers to build upon in their work with this versatile compound.
References
- 1. isca.me [isca.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
The Cage Effect in ACVA Decomposition: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the cage effect in the thermal decomposition of 4,4'-Azobis(4-cyanovaleric acid) (ACVA). This whitepaper provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data essential for understanding and manipulating this critical phenomenon in radical chemistry.
The thermal decomposition of the water-soluble azo initiator ACVA is a fundamental process for generating free radicals, with wide applications in polymer synthesis and various organic reactions. However, the efficiency of radical generation is significantly influenced by the "cage effect," a phenomenon where the surrounding solvent molecules trap the newly formed radical pair, promoting their recombination rather than their diffusion into the bulk solution to initiate desired chemical transformations. Understanding and quantifying this effect is paramount for optimizing reaction yields and controlling polymer properties.
The Mechanism of ACVA Decomposition and the Cage Effect
The thermal decomposition of ACVA proceeds via a first-order reaction, initiated by the cleavage of the carbon-nitrogen bonds, which releases a molecule of nitrogen gas and forms a pair of 4-cyano-4-valeric acid radicals. This radical pair is momentarily confined within a "cage" of solvent molecules.
Within this solvent cage, the geminate radical pair can undergo one of two competing processes:
-
Cage Recombination: The radicals can recombine to form stable, non-radical products. This process reduces the overall efficiency of the initiator.
-
Cage Escape: The radicals can diffuse out of the solvent cage into the bulk solution, where they can then initiate polymerization or other desired radical reactions.
The efficiency of an initiator, denoted by f, is the fraction of radicals that escape the solvent cage. Consequently, the cage recombination efficiency is given by (1-f).
The following diagram illustrates the decomposition of ACVA and the subsequent fate of the generated radicals due to the cage effect.
Caption: Thermal decomposition of ACVA leading to the formation of a caged radical pair, which can either recombine or escape.
Factors Influencing the Cage Effect
The efficiency of cage escape is not constant and is significantly influenced by several factors, most notably the viscosity of the solvent.
-
Solvent Viscosity: An increase in solvent viscosity hinders the diffusion of the radicals out of the solvent cage, thereby increasing the probability of cage recombination. This leads to a lower initiator efficiency (f). The relationship between cage product yield and the fluidity (the reciprocal of viscosity) of the medium has been observed for similar azo initiators.
Quantitative Analysis of the Cage Effect
Quantifying the cage effect is crucial for the precise control of radical-initiated processes. The initiator efficiency (f) is a direct measure of the extent of cage escape. While specific data for ACVA across a wide range of solvents is not extensively tabulated in a single source, the principles of its determination are well-established.
| Initiator | Solvent | Temperature (°C) | Initiator Efficiency (f) |
| ACVA | Water | 70 | Value not readily available in literature |
| ACVA | Dimethylformamide (DMF) | 63 | Value not readily available in literature |
Note: While the 10-hour half-life decomposition temperature of ACVA in DMF is 63°C, specific initiator efficiency values require dedicated experimental determination.
Experimental Determination of Initiator Efficiency
The initiator efficiency (f) of ACVA can be determined experimentally using the radical scavenging method. This technique involves the use of a stable free radical scavenger that quantitatively reacts with the radicals that escape the solvent cage.
Principle of the Radical Scavenging Method
A known concentration of a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, is added to the reaction mixture containing ACVA. Upon thermal decomposition of ACVA, the escaped radicals are trapped by the scavenger, leading to a measurable change in the scavenger's concentration, which can be monitored spectrophotometrically. The rate of scavenger consumption is directly related to the rate of radical generation from escaped radicals.
Experimental Workflow
The following diagram outlines the typical workflow for determining the initiator efficiency of ACVA using a radical scavenger.
Caption: Workflow for the experimental determination of ACVA initiator efficiency using a radical scavenger.
Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of ACVA of a known concentration in the desired solvent (e.g., water, DMF).
-
Prepare a stock solution of a stable radical scavenger (e.g., DPPH) of a known concentration in the same solvent. The concentration should be chosen to give a measurable absorbance in the desired range of the spectrophotometer.
-
-
Reaction Setup:
-
In a quartz cuvette or a suitable reaction vessel, mix precise volumes of the ACVA and scavenger solutions. The final concentrations should be accurately known.
-
The reaction vessel should be sealed to prevent solvent evaporation and the ingress of oxygen, which can interfere with the radical reactions.
-
-
Thermal Decomposition and Monitoring:
-
Place the reaction vessel in a thermostated cell holder of a UV-Vis spectrophotometer set to the desired decomposition temperature (e.g., 70°C).
-
Monitor the decrease in the absorbance of the radical scavenger at its maximum absorption wavelength (λmax for DPPH is typically around 517 nm) as a function of time.
-
-
Data Analysis:
-
The rate of disappearance of the scavenger is determined from the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law.
-
The rate of radical generation is calculated from the stoichiometry of the scavenging reaction (typically one radical scavenges one scavenger molecule).
-
The initiator efficiency (f) is then calculated using the following equation:
f = (Rate of scavenger consumption) / (2 * kd * [ACVA])
where kd is the first-order decomposition rate constant of ACVA at that temperature and [ACVA] is the initial concentration of ACVA. The decomposition rate constant, kd, can be determined independently by monitoring the disappearance of ACVA over time using techniques like HPLC or by using literature values if available.
-
Conclusion
The cage effect plays a pivotal role in the radical-generating capacity of ACVA. A thorough understanding of this phenomenon and the factors that influence it is essential for researchers in polymer chemistry and drug development. By employing rigorous experimental techniques, such as the radical scavenging method, the initiator efficiency can be accurately determined, enabling the precise control and optimization of radical-initiated processes. This guide provides the foundational knowledge and a practical framework for investigating and applying the principles of the cage effect in the context of ACVA decomposition.
V-501 Initiator: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-501, chemically known as 4,4'-Azobis(4-cyanovaleric acid), is a water-soluble azo initiator widely utilized in radical polymerization processes. Its utility spans various applications, including the synthesis of polymers for drug delivery systems, hydrogels, and other advanced materials. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring process safety, and achieving desired polymer characteristics. This guide provides an in-depth overview of the core physical properties of V-501, supported by detailed experimental methodologies and visual representations of key processes.
Core Physical Properties of V-501
The fundamental physical characteristics of V-501 are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value |
| Chemical Name | 4,4'-Azobis(4-cyanovaleric acid) |
| Synonyms | ACVA, ABCVA |
| CAS Number | 2638-94-0 |
| Molecular Formula | C12H16N4O4 |
| Molecular Weight | 280.28 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 120-123 °C (with decomposition)[3][4] |
| 10-Hour Half-Life Decomposition Temperature | 69 °C (in water)[2][5] |
| Activation Energy (Ea) | 129 kJ/mol |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C |
| Solubility | Soluble in methanol, ethanol, and alkaline aqueous solutions. Sparingly soluble in water. Insoluble in toluene and hexane.[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of V-501.
Determination of Melting Point
The melting point of V-501 is determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered V-501 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (completion) are recorded. The melting point is reported as this range.
Determination of Solubility
The solubility of V-501 in various solvents is determined by direct observation at a controlled temperature.
Methodology:
-
Solvent Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, methanol, toluene) is placed in a test tube or vial.
-
Solute Addition: A pre-weighed amount of V-501 (e.g., 10 mg) is added to the solvent.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid completely dissolves, the substance is considered soluble under those conditions. If undissolved solid remains, the substance is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to determine the approximate solubility limit.
Determination of Thermal Decomposition Properties (10-Hour Half-Life and Activation Energy)
The thermal decomposition kinetics of V-501 are typically investigated using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of V-501 (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.
-
DSC Analysis: The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). An empty sealed pan is used as a reference.
-
Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. The thermal decomposition of V-501 will be observed as an exothermic peak.
-
Kinetic Analysis: The data from the DSC scans at different heating rates are analyzed using kinetic models (e.g., Kissinger or Ozawa-Flynn-Wall method) to determine the activation energy (Ea) and the pre-exponential factor. The 10-hour half-life decomposition temperature is the temperature at which it takes 10 hours for half of the initiator to decompose, and this can be calculated from the kinetic parameters.
Visualizations
The following diagrams illustrate key concepts and workflows related to the V-501 initiator.
References
An In-depth Technical Guide to the Thermal Stability and Potential Hazards of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and potential hazards associated with 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a widely used water-soluble azo initiator in various polymerization processes. Understanding the thermal behavior and safety considerations of ACVA is critical for its safe handling, storage, and application in research and development.
Thermal Stability of ACVA
ACVA is known to be thermally sensitive and can undergo exothermic decomposition, which, if not controlled, may lead to thermal runaway incidents.[1][2] The thermal decomposition of ACVA follows first-order kinetics, meaning the rate of decomposition is directly proportional to its concentration.[3]
1.1. Thermal Decomposition Characteristics
Studies have shown that the thermal decomposition of ACVA is a complex process that occurs in four distinct mass loss stages.[1] The primary heat release is observed during the initial and final stages of decomposition.[1] The decomposition process is initiated by the homolytic cleavage of the central azo bond (–N=N–), leading to the formation of two cyanovaleric acid radicals.
1.2. Quantitative Thermal Analysis Data
The following table summarizes key quantitative data related to the thermal stability of ACVA.
| Parameter | Value | Method | Reference |
| Heat of Decomposition (ΔHd) | 4706 J/g | Differential Scanning Calorimetry (DSC) | [1] |
| Apparent Activation Energy (Ea) | 91 kJ/mol | Kissinger–Akahira–Sunose (KAS) method | [1] |
| 10-Hour Half-Life Temperature | 65-67 °C (in aqueous media) | Not Specified | |
| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | Not Specified | |
| Melting Point | 118-125 °C (decomposes) | Not Specified |
Note: A specific Differential Scanning Calorimetry (DSC) thermogram for ACVA was not available in the reviewed literature. The decomposition is described as a complex, four-stage process with exothermic events primarily in the first and last stages.[1] The onset of thermal decomposition is a critical parameter that is influenced by the heating rate and experimental conditions.
Potential Hazards of ACVA
The primary hazards associated with ACVA are its flammability and self-reactive nature. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a self-reactive substance, typically Type D, and a flammable solid.[4]
2.1. GHS Classification and Pictograms
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Self-Reactive Substances | Type D | Danger | H242: Heating may cause a fire.[5] | |
| Flammable Solids | Category 1/2 | Danger | H228: Flammable solid.[5] |
2.2. Hazardous Decomposition Products
The thermal decomposition of ACVA can generate toxic and flammable gases. Analysis of the pyrolysis products has identified the following hazardous substances:[1]
-
Hydrogen Cyanide (HCN): A highly toxic gas.
-
Methane (CH4): A flammable gas.
The generation of these hazardous products underscores the importance of handling ACVA in well-ventilated areas and taking appropriate safety precautions to prevent thermal decomposition.
2.3. Incompatibilities
ACVA is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the thermal stability and hazards of ACVA. The following sections provide representative methodologies for key analytical techniques.
3.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of ACVA.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-5 mg of ACVA into a standard aluminum DSC pan. Hermetically seal the pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to approximately 200 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the heat of decomposition (ΔHd).
3.2. Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of ACVA as a function of temperature and to identify the different stages of decomposition.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of ACVA into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates for each decomposition stage.
3.3. Self-Accelerating Decomposition Temperature (SADT) Test
Objective: To determine the lowest temperature at which ACVA in a specific packaging will undergo self-accelerating decomposition. This protocol is based on the UN Test H.1.
Methodology:
-
Apparatus: A temperature-controlled oven with a volume of at least 1 cubic meter, capable of maintaining the set temperature to within ±2 °C.
-
Sample: The commercial package of ACVA to be tested.
-
Procedure:
-
Place the package of ACVA in the center of the oven.
-
Set the oven to a predetermined test temperature.
-
Monitor the temperature of the substance and the oven for a period of seven days.
-
A test is considered positive (self-accelerating decomposition occurs) if the temperature of the substance exceeds the oven temperature by 6 °C or more.
-
The SADT is the lowest temperature at which a positive result is obtained. The test is typically performed at temperature intervals of 5 °C.
-
Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the thermal decomposition and safety assessment of ACVA.
Caption: Thermal decomposition pathway of ACVA.
Caption: Experimental workflow for thermal analysis of ACVA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. babelplex.com [babelplex.com]
- 5. sitem.herts.ac.uk [sitem.herts.ac.uk]
Methodological & Application
Application Notes and Protocols for Emulsion Polymerization with ACVA Initiator
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting emulsion polymerization utilizing 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator. ACVA is a water-soluble azo initiator that thermally decomposes to generate free radicals, making it suitable for initiating polymerization in aqueous media.[1] Its carboxyl-containing fragments can incorporate onto the polymer chains, providing electrostatic stabilization to the resulting polymer particles, which is particularly advantageous in surfactant-free emulsion polymerization.[1]
This protocol will focus on the emulsion polymerization of common monomers such as styrene and methyl methacrylate (MMA), which are frequently used in the synthesis of polymers for various applications, including drug delivery systems.[2]
Experimental Protocols
Materials
-
Monomer (e.g., Styrene or Methyl Methacrylate)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) (optional, for traditional emulsion polymerization)
-
Deionized Water
-
Nitrogen gas
-
Buffer solution (e.g., phosphate buffer, to control pH)
Equipment
-
Reaction flask (e.g., three-neck round-bottom flask)
-
Condenser
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle or oil bath with temperature controller
-
Nitrogen inlet and outlet
-
Dropping funnel
General Protocol for Emulsion Polymerization
-
Reactor Setup: Assemble the reaction flask with the condenser, stirrer, and nitrogen inlet/outlet.
-
Initial Charge: To the reaction flask, add deionized water, surfactant (if used), and buffer. For a typical setup, this would involve dissolving the surfactant in water within the flask.
-
Degassing: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator and Monomer Preparation:
-
Prepare an aqueous solution of the ACVA initiator.
-
The monomer can be added in one of three ways:
-
-
Reaction Initiation: Heat the reactor to the desired temperature (typically 70-80°C for ACVA). Once the temperature is stable, add the ACVA initiator solution to the reactor.
-
Polymerization: If using a semi-batch or pre-emulsion method, begin the continuous addition of the monomer or pre-emulsion. The polymerization is typically carried out for several hours. A change in the appearance of the reaction mixture from translucent to a milky-white latex is indicative of particle formation.[4]
-
Completion and Cooling: After the desired reaction time, cool the reactor to room temperature to quench the polymerization.
-
Characterization: The resulting polymer latex can be characterized for properties such as particle size, particle size distribution, monomer conversion, and molecular weight.
Data Presentation
The following table summarizes typical quantitative data for emulsion polymerization of styrene and methyl methacrylate using ACVA as the initiator, based on literature reports.
| Parameter | Styrene Emulsion Polymerization[5] | Methyl Methacrylate (MMA) Emulsion Polymerization[6] |
| Monomer | Styrene | Methyl Methacrylate |
| Initiator | ACVA | ACVA |
| Surfactant/Stabilizer | PAPy macroRAFT agent (thermoresponsive) | Poly(glycerol monomethacrylate) (PGMA) |
| Solvent | H₂O/Dioxane (8/2, v/v) | Deionized Water |
| [Stabilizer]/[ACVA] Molar Ratio | 5/1 | 5/1 |
| Reaction Temperature | 70 °C | 70 °C |
| Reaction Time | ~2 hours | Not specified |
| Monomer Conversion | 98% | Not specified |
| Final Polymer | PAPy-b-PS | PGMA-b-PMMA |
| Particle Size | Not specified | 17 nm to 31 nm |
Experimental Workflow Diagram
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 2. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 4,4'-Azobis(4-cyanovaleric acid) for Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
4,4'-Azobis(4-cyanovaleric acid), commonly known as ACVA, is a water-soluble azo initiator widely utilized in free-radical polymerization.[1][2] Its chemical structure features a central azo group (-N=N-) flanked by two cyanovaleric acid moieties. The key characteristic of ACVA is its thermal decomposition at a predictable rate to generate free radicals, which initiate the polymerization of various monomers to form polymers. This decomposition is temperature-dependent, with a 10-hour half-life temperature of 69 °C, making it suitable for polymerizations conducted at moderate temperatures.[3]
A significant advantage of ACVA in nanoparticle synthesis is the incorporation of terminal carboxylic acid groups onto the polymer chains.[4] These functional groups are highly valuable as they provide sites for covalent conjugation of targeting ligands, drugs, or imaging agents, and they can impart electrostatic stability to the nanoparticles in aqueous media, often eliminating the need for conventional surfactants.[4]
Mechanism of Initiation
The initiation process begins with the thermal decomposition of ACVA, which breaks the carbon-nitrogen bonds and releases a molecule of nitrogen gas, resulting in the formation of two identical cyano-carboxylic acid radicals. These highly reactive radicals then attack a monomer molecule, initiating the polymerization chain reaction.
Caption: Thermal decomposition of ACVA and initiation of polymerization.
Applications in Nanoparticle Synthesis
ACVA is a versatile initiator employed in several polymerization techniques to produce functional nanoparticles for various applications, particularly in drug delivery.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: ACVA is frequently used in RAFT polymerization to synthesize well-defined polymers and block copolymers with controlled molecular weights and low dispersity.[3][5] This technique is particularly useful for creating temperature-responsive nanoparticles.[3][5][6]
-
Surfactant-Free Emulsion Polymerization (SFEP): In SFEP, ACVA's utility shines as the initiator fragments become part of the polymer backbone. The resulting terminal carboxyl groups orient at the nanoparticle-water interface, providing electrostatic stabilization and creating "clean" particle surfaces free from surfactants.[4] This is highly advantageous for biomedical applications where residual surfactants can be a concern.[4]
-
Drug Delivery Systems: Nanoparticles synthesized with ACVA are excellent candidates for drug delivery vehicles.[1][7][8] The surface carboxyl groups can be used to conjugate drugs or targeting molecules, enabling the development of smart systems for targeted and controlled release therapies.[1][9] The temperature-sensitive nature of some polymers made using ACVA allows for triggered drug release in response to local temperature changes.[1]
Experimental Protocols
Here we provide detailed protocols for the synthesis of functional nanoparticles using ACVA as an initiator, based on published research.
This protocol describes the synthesis of poly(D,L-lactide)-b-poly(ethyl lactide) (PDMLA-b-PELA) diblock copolymer nanoparticles using RAFT aqueous emulsion polymerization.[3][6]
Step 1: Synthesis of PDMLA Macro-Chain Transfer Agent (macro-CTA)
-
To a reaction vessel, add D,L-lactide (DMLA), 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (CECPA) as the RAFT agent, ACVA as the initiator, and deionized water.
-
Seal the vessel, degas with nitrogen (N₂) for 30 minutes.
-
Submerge the vessel in an oil bath preheated to 70 °C.
-
Allow the reaction to proceed for 1 hour.
-
Cool the vessel to room temperature to stop the reaction. The resulting product is the PDMLA macro-CTA.
Step 2: Chain Extension to Form Diblock Copolymer Nanoparticles
-
To the PDMLA macro-CTA solution, add the second monomer, ethyl lactide (ELA).
-
Add a second radical initiator, such as 2,2′-azobis-2-methyl-propanimidamide dihydrochloride (AIBA), which allows for polymerization at a lower temperature (e.g., 60 °C).[3]
-
Degas the reaction mixture with N₂ for 30 minutes.
-
Submerge the vessel in an oil bath at 60 °C for 2 hours.
-
Cool to room temperature. The final product is a dispersion of PDMLA-b-PELA nanoparticles.
Quantitative Data for PDMLA Macro-CTA Synthesis
| Component | Molar Ratio (Target DP = 50) | Mass / Volume |
|---|---|---|
| D,L-lactide (DMLA) | 250 | 0.50 g |
| CECPA (RAFT Agent) | 5 | 18.0 mg |
| ACVA (Initiator) | 1 | 3.28 mg |
| Deionized Water | - | to 40% w/w solids |
Source: Adapted from ACS Sustainable Chemistry & Engineering, 2023.[3][6]
This protocol details the synthesis of a poly(N-isopropylacrylamide) (pNIPAAm) macro-chain transfer agent via RAFT polymerization, which can be used as a template for creating temperature-responsive magnetic nanoparticles.[5]
-
Dissolve N-isopropylacrylamide (NIPAAm), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the CTA, and ACVA as the initiator in 1,4-dioxane in a round-bottom flask.
-
Purge the solution with N₂ for 30 minutes to remove oxygen.
-
Place the flask in an oil bath preheated to 70 °C.
-
Maintain the reaction for 4 hours.
-
The resulting polymer can then be used as a template for the in situ co-precipitation of iron salts to form magnetic nanoparticles.[5]
Quantitative Data for pNIPAAm Synthesis
| Component | Molar Ratio (Target Mₙ = 17 kDa) | Mass / Volume |
|---|---|---|
| NIPAAm | 1500 | 10.0 g |
| DDMAT (CTA) | 10 | 237 mg |
| ACVA (Initiator) | 1 | 16.5 mg |
| 1,4-dioxane | - | 26 mL |
Source: Adapted from ACS Applied Materials & Interfaces, 2019.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for synthesizing polymer nanoparticles using ACVA-initiated polymerization.
Caption: General workflow for ACVA-initiated nanoparticle synthesis.
Nanoparticle Characterization Data
The properties of nanoparticles are crucial for their application. The table below summarizes characterization data for nanoparticles synthesized using ACVA-initiated RAFT polymerization.
| Polymer System | Target DP | Mₙ (SEC) | Dispersity (Đ) | Dₙ (TEM) | PDI (DLS) |
| PDMLA | 25 | 4,200 g/mol | 1.25 | - | - |
| PDMLA | 50 | 7,100 g/mol | 1.23 | - | - |
| PDMLA | 100 | 12,300 g/mol | 1.22 | - | - |
| PDMLA | 200 | 22,100 g/mol | 1.21 | - | - |
| PDMLA | 400 | 38,900 g/mol | 1.28 | - | - |
| DP = Degree of Polymerization, Mₙ = Number-average molecular weight, Đ = Dispersity (Mₙ/Mₙ), Dₙ = Number-average diameter, PDI = Polydispersity Index. Data adapted from ACS Sustainable Chemistry & Engineering, 2023.[3] |
Applications in Targeted Drug Delivery
The nanoparticles produced using ACVA are well-suited for advanced drug delivery applications due to their tunable properties and inherent surface functionality.
Caption: Targeted drug delivery using a nanoparticle functionalized via ACVA.
The workflow involves several key steps:
-
Synthesis: Nanoparticles are synthesized using ACVA, resulting in carboxyl groups on the surface.
-
Functionalization: Therapeutic drugs and targeting ligands (e.g., antibodies, peptides) are covalently attached to the nanoparticle surface via the carboxyl groups.
-
Administration & Targeting: The functionalized nanoparticles are administered and circulate in the body. The targeting ligands recognize and bind to specific receptors overexpressed on target cells, such as tumor cells.[9]
-
Uptake and Release: Upon binding, the nanoparticle is internalized by the target cell. The drug is then released in a controlled manner, triggered by the intracellular environment (e.g., pH, enzymes) or an external stimulus (e.g., temperature), leading to a localized therapeutic effect and minimizing systemic toxicity.[7][8]
References
- 1. 4,4'-Azobis(4-cyanovaleric acid): Stability-Indicating HPLC Analysis and Drug Delivery Applications_Chemicalbook [chemicalbook.com]
- 2. mpbio.com [mpbio.com]
- 3. Temperature-Responsive Lactic Acid-Based Nanoparticles by RAFT-Mediated Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 5. Temperature-Responsive Magnetic Nanoparticles for Enabling Affinity Separation of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
Application Notes and Protocols for Solution Polymerization of Vinyl Acetate using ACVA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the solution polymerization of vinyl acetate (VAc) utilizing 2,2'-Azobis(4-cyanovaleric acid) (ACVA) as a thermal initiator. Solution polymerization is a widely used technique that allows for good control over the reaction temperature and results in a polymer solution that can be directly used for coatings and adhesives or precipitated to obtain a solid polymer. ACVA is a water-soluble azo initiator that can be used in various solvents and offers the advantage of introducing carboxylic acid end groups to the polymer chains, which can be beneficial for downstream applications such as bioconjugation and surface functionalization.
These protocols are intended to provide a comprehensive guide for researchers to successfully synthesize polyvinyl acetate (PVAc) with reproducible results.
Experimental Protocols
Materials and Reagents
-
Vinyl Acetate (VAc): Monomer. It is recommended to purify the monomer before use to remove any inhibitors (like hydroquinone) that are typically added for storage.
-
2,2'-Azobis(4-cyanovaleric acid) (ACVA): Initiator.
-
Methanol (MeOH): Solvent. Anhydrous grade is recommended.
-
Nitrogen (N₂): Inert gas for deoxygenating the reaction mixture.
-
Non-solvent for precipitation (e.g., hexane or petroleum ether): For isolation of the polymer.
Purification of Reagents
-
Vinyl Acetate Purification: To remove the inhibitor, wash the vinyl acetate with a 5-10% aqueous sodium hydroxide solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous calcium chloride or magnesium sulfate and then distill under reduced pressure. Store the purified monomer at a low temperature (e.g., 4°C) in the dark and use within a short period.
-
Methanol Purification: Reflux the methanol over magnesium turnings and a catalytic amount of iodine for 2-3 hours, then distill under a dry nitrogen atmosphere. Store the anhydrous methanol over molecular sieves (3Å or 4Å).
Experimental Setup
A typical setup for solution polymerization consists of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller with a heating mantle or oil bath.
Polymerization Procedure
-
Reaction Setup: Assemble the reaction flask and ensure all glassware is dry.
-
Charging the Reactor: Add the desired amount of purified methanol and vinyl acetate monomer to the reaction flask.
-
Deoxygenation: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Dissolve the calculated amount of ACVA in a small amount of methanol and add it to the reaction mixture.
-
Polymerization: Immerse the flask in the preheated oil bath set to the desired reaction temperature (e.g., 40°C or 50°C) and start the magnetic stirrer. Maintain the reaction under a positive pressure of nitrogen.[1]
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking samples at different time intervals and determining the monomer conversion gravimetrically or by techniques like Gas Chromatography (GC).
-
Quenching the Reaction: After the desired reaction time, the polymerization can be terminated by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polyvinyl acetate by slowly adding the polymer solution to a stirred non-solvent (e.g., hexane or petroleum ether) with a volume at least 10 times that of the polymer solution.
-
Purification: The precipitated polymer can be further purified by re-dissolving it in a suitable solvent (e.g., acetone) and re-precipitating it.
-
Drying: Filter the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following tables summarize the effect of initiator concentration and polymerization temperature on the conversion of vinyl acetate and the molecular weight of the resulting polyvinyl acetate, based on data from solution polymerization in methanol using ACVA.[1]
Table 1: Effect of ACVA Concentration on Polymerization of Vinyl Acetate at 40°C in Methanol
| [ACVA] (mol/mol of VAc) | Conversion (%) | Number-Average Molecular Weight (Mn) of PVAc ( g/mol ) | Number-Average Degree of Polymerization (Pn) of PVAc |
| 2 x 10⁻⁵ | 85 | 680,000 | 7900 |
| 5 x 10⁻⁵ | 90 | 550,000 | 6400 |
| 1 x 10⁻⁴ | 92 | 450,000 | 5200 |
Table 2: Effect of Polymerization Temperature on Polymerization of Vinyl Acetate in Methanol
| Temperature (°C) | [ACVA] (mol/mol of VAc) | Conversion (%) | Number-Average Molecular Weight (Mn) of PVAc ( g/mol ) | Number-Average Degree of Polymerization (Pn) of PVAc |
| 40 | 2 x 10⁻⁵ | 85 | 680,000 | 7900 |
| 50 | 2 x 10⁻⁵ | 95 | 580,000 | 6700 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of vinyl acetate using ACVA.
Caption: Workflow for vinyl acetate solution polymerization.
Initiation Mechanism
The polymerization is initiated by the thermal decomposition of ACVA, which generates free radicals. These radicals then attack the vinyl acetate monomer to start the polymer chain growth.
Caption: Initiation step of vinyl acetate polymerization.
References
Application Notes and Protocols for the Calculation of Initiator Concentration for 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator widely employed in free-radical polymerization.[1][2] Its solubility in aqueous media and some organic solvents, coupled with its decomposition at moderate temperatures, makes it a versatile initiator for a variety of polymerization techniques, including solution, emulsion, and suspension polymerization, as well as controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][3] The concentration of ACVA is a critical parameter that significantly influences the polymerization kinetics, the final polymer's molecular weight, and the overall polymer architecture. This document provides a detailed guide on how to calculate the appropriate ACVA concentration for a desired polymerization outcome.
The thermal decomposition of ACVA follows first-order kinetics, where the azo group (-N=N-) cleaves to form two cyano-4-valeric acid radicals and nitrogen gas.[3] These radicals then initiate the polymerization of a monomer. The rate of this decomposition is highly dependent on temperature and the solvent used.
Theoretical Basis for Initiator Concentration Calculation
The concentration of the initiator directly impacts both the rate of polymerization (R_p) and the number-average degree of polymerization (X_n), which in turn determines the molecular weight of the polymer.
Rate of Polymerization (R_p)
The rate of polymerization in free-radical polymerization is given by the following equation:
R_p = k_p [M] ( (2 * f * k_d * [I]) / k_t )^(1/2)
Where:
-
k_p is the rate constant for propagation.
-
[M] is the monomer concentration.
-
f is the initiator efficiency.
-
k_d is the rate constant for initiator decomposition.
-
[I] is the initiator concentration (ACVA in this case).
-
k_t is the rate constant for termination.
This equation shows that the rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the ACVA concentration will lead to a faster polymerization reaction.
Number-Average Degree of Polymerization (X_n)
The number-average degree of polymerization, which is the average number of monomer units per polymer chain, is inversely related to the initiator concentration. For termination by combination, the relationship is:
X_n = (k_p^2 * [M]^2) / (k_t * R_p) = (k_p * [M]) / ( (2 * f * k_d * [I] * k_t)^(1/2) )
For termination by disproportionation, the relationship is:
X_n = (k_p^2 * [M]^2) / (2 * k_t * R_p) = (k_p * [M]) / (2 * ( (2 * f * k_d * [I] * k_t)^(1/2) ) )
In both cases, a higher initiator concentration ([I]) results in a lower degree of polymerization and thus a lower molecular weight polymer. This is because a higher initiator concentration leads to the generation of more polymer chains, each growing for a shorter period before termination.
Key Parameters for ACVA
To accurately calculate the required ACVA concentration, it is essential to know the values of the initiator efficiency (f) and the decomposition rate constant (k_d).
ACVA Decomposition Rate Constant (k_d)
The decomposition of ACVA is a first-order reaction, and its rate constant (k_d) can be calculated using the Arrhenius equation:
k_d = A * exp(-E_a / (R * T))
Where:
-
A is the pre-exponential factor (frequency factor).
-
E_a is the activation energy for decomposition.
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
The half-life (t_1/2) of the initiator, the time it takes for half of the initiator to decompose, is related to k_d by:
t_1/2 = ln(2) / k_d
The 10-hour half-life temperature is a common metric used for initiators, representing the temperature at which half of the initiator will have decomposed after 10 hours.
| Solvent | 10-hour Half-life Temperature (°C) | Activation Energy (E_a) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Water | 65-67 | 132.2 (racemic), 131.7 (meso) | 4.76 x 10¹⁵ (racemic), 2.98 x 10¹⁵ (meso) |
| DMF | 63 | 134.0 | 1.26 x 10¹⁶ |
Table 1: Decomposition data for ACVA in different solvents.[3][4][5]
Initiator Efficiency (f)
The initiator efficiency (f) represents the fraction of radicals generated by the initiator that successfully initiate a polymer chain. Not all radicals initiate polymerization; some may be lost to side reactions or recombination within the solvent cage. The value of f typically ranges from 0.3 to 0.8 for azo initiators. For practical calculations, an initial estimate of f = 0.5 can be used if a specific value for the system is not available from the literature.
Experimental Protocols
Here are two detailed protocols for free-radical polymerization using ACVA as the initiator.
Protocol 1: Solution Polymerization of Styrene to Produce Polystyrene of a Target Molecular Weight
This protocol outlines the steps to synthesize polystyrene with a target number-average molecular weight (M_n) of approximately 50,000 g/mol .
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Oil bath
Calculation of ACVA Concentration:
-
Target M_n and X_n: Target M_n = 50,000 g/mol . The molecular weight of styrene is 104.15 g/mol . Therefore, the target degree of polymerization (X_n) is 50,000 / 104.15 ≈ 480.
-
Select Reaction Conditions: Let's choose a reaction temperature of 70°C (343.15 K) in toluene.
-
Determine k_d: Using the Arrhenius parameters for a similar solvent, DMF (as a proxy for toluene in this example), E_a = 134,000 J/mol and A = 1.26 x 10¹⁶ s⁻¹. k_d = (1.26 x 10¹⁶) * exp(-134,000 / (8.314 * 343.15)) ≈ 1.3 x 10⁻⁵ s⁻¹
-
Literature Values for k_p and k_t for Styrene at 70°C: From literature, for styrene at 70°C, let's assume k_p ≈ 340 L/mol·s and k_t ≈ 3.7 x 10⁷ L/mol·s.
-
Estimate Initiator Efficiency (f): Assume f = 0.5.
-
Rearrange the X_n Equation to Solve for [I]: Assuming termination is primarily by combination for styrene: [I] = (k_p^2 * [M]^2) / (X_n^2 * 2 * f * k_d * k_t)
-
Calculate [I]: Let's use a monomer concentration of [M] = 2 M. [I] = (340² * 2²) / (480² * 2 * 0.5 * 1.3 x 10⁻⁵ * 3.7 x 10⁷) ≈ 0.0042 mol/L
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add the calculated amount of ACVA (for 50 mL of solution, 0.0042 mol/L * 0.05 L * 280.28 g/mol ≈ 0.059 g).
-
Add 50 mL of anhydrous toluene to the flask.
-
Add the required amount of purified styrene (2 M in 50 mL is 0.1 mol, which is 0.1 mol * 104.15 g/mol ≈ 10.4 g or 11.5 mL).
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Monitor the polymerization progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
After the desired reaction time (e.g., 6-8 hours), quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Filter the precipitated polystyrene, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes a typical surfactant-free emulsion polymerization of MMA using ACVA as a water-soluble initiator.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Deionized water
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Heating mantle
Procedure:
-
To the three-neck flask, add 200 mL of deionized water.
-
Begin purging the water with nitrogen gas while stirring.
-
In a separate beaker, dissolve 0.2 g of ACVA in 10 mL of deionized water. The carboxyl groups on ACVA can be neutralized with a base (e.g., NaOH or NaHCO₃) to improve its water solubility if needed.
-
Heat the water in the flask to 80°C.
-
Once the temperature is stable, add the ACVA solution to the flask.
-
Slowly add 20 g of purified MMA to the reaction flask over 30 minutes using a dropping funnel.
-
Continue the polymerization at 80°C under a nitrogen atmosphere with constant stirring for 4-6 hours.
-
Cool the reaction to room temperature.
-
The resulting product is a stable polymer latex. The polymer can be isolated by precipitation in an excess of methanol or by freeze-drying.
-
Characterize the polymer particles for size and morphology (e.g., using dynamic light scattering or electron microscopy) and the polymer for molecular weight (GPC).
Data Presentation
| Parameter | Value | Unit | Notes |
| ACVA Molecular Weight | 280.28 | g/mol | |
| Typical Initiator Efficiency (f) | 0.3 - 0.8 | - | A value of 0.5 is a common assumption. |
| ACVA 10-hour Half-Life Temperature | |||
| In Water | 65-67 | °C | |
| In DMF | 63 | °C | |
| Arrhenius Parameters for ACVA Decomposition | |||
| E_a (water, racemic) | 132.2 | kJ/mol | [5] |
| A (water, racemic) | 4.76 x 10¹⁵ | s⁻¹ | [5] |
| E_a (DMF) | 134.0 | kJ/mol | [4] |
| A (DMF) | 1.26 x 10¹⁶ | s⁻¹ | [4] |
Table 2: Summary of key quantitative data for ACVA.
Visualizations
Caption: Free-radical polymerization workflow initiated by ACVA.
Caption: Logical workflow for calculating ACVA concentration.
References
- 1. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 4. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Materials with 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of materials is a critical technique for tailoring the properties of a substrate to suit specific applications, such as improving biocompatibility, controlling drug release, and enhancing performance in various biological and chemical environments. 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a versatile, water-soluble azo initiator that can be effectively used for surface-initiated polymerization, particularly through the "grafting-from" method.[1][2] This approach allows for the growth of polymer chains directly from the surface of a material, resulting in a dense and stable polymer brush layer.
The key feature of ACVA is the presence of carboxylic acid groups, which allow for its immobilization onto a variety of substrates, including those with hydroxyl or amine functionalities.[3] Upon thermal decomposition, ACVA generates free radicals that initiate the polymerization of a wide range of monomers, enabling the creation of customized surface functionalities.
These application notes provide detailed protocols for the surface modification of materials using ACVA, with a focus on applications in drug delivery and biomaterials.
Key Applications
-
Drug Delivery: ACVA-modified surfaces can be used to create stimuli-responsive polymer coatings on nanoparticles for targeted and controlled drug release. The grafted polymers can be designed to respond to changes in pH or temperature, triggering the release of a therapeutic agent at a specific site.
-
Biocompatible Coatings: Grafting of biocompatible polymers, such as poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl methacrylate) (PHEMA), onto the surface of medical implants and devices can reduce protein adsorption, prevent immune responses, and improve overall biocompatibility.
-
Enhanced Material Properties: Surface modification with ACVA can be used to alter the wettability, adhesion, and other physicochemical properties of materials for a wide range of research and industrial applications.
Experimental Protocols
This section provides detailed protocols for the surface modification of a model substrate (silica nanoparticles) using ACVA-initiated polymerization.
Protocol 1: Immobilization of ACVA on Silica Nanoparticles
This protocol describes the covalent attachment of ACVA to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiO₂)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Centrifuge and centrifuge tubes
Procedure:
-
Surface Activation:
-
Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid.
-
Sonicate the suspension for 30 minutes to clean and hydroxylate the surface.
-
Centrifuge the nanoparticles at 10,000 rpm for 15 minutes, discard the supernatant, and wash three times with deionized water and then three times with toluene.
-
Dry the activated silica nanoparticles under vacuum at 80°C for 12 hours.
-
-
ACVA Immobilization:
-
In a 100 mL round-bottom flask, disperse the 1 g of dried, activated silica nanoparticles in 40 mL of anhydrous DMF.
-
Add 0.5 g of ACVA, 0.4 g of DCC, and 0.1 g of DMAP to the suspension.
-
Purge the flask with nitrogen or argon gas for 15 minutes to remove oxygen.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction, centrifuge the nanoparticles, and wash them sequentially with DMF, methanol, and deionized water (three times each) to remove unreacted reagents.
-
Dry the ACVA-functionalized silica nanoparticles (SiO₂-ACVA) under vacuum at 40°C for 24 hours.
-
Protocol 2: Surface-Initiated Polymerization of Acrylic Acid from ACVA-Functionalized Nanoparticles
This protocol details the "grafting-from" polymerization of acrylic acid (AA) to create a poly(acrylic acid) (PAA) brush on the surface of the nanoparticles.
Materials:
-
ACVA-functionalized silica nanoparticles (SiO₂-ACVA)
-
Acrylic acid (AA), inhibitor removed
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or other temperature-controlled heating system
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Monomer Preparation:
-
Remove the inhibitor from the acrylic acid by passing it through a column of basic alumina.
-
-
Polymerization Reaction:
-
Disperse 100 mg of SiO₂-ACVA nanoparticles in a Schlenk flask containing 20 mL of deionized water.
-
Add 2 g of purified acrylic acid to the suspension.
-
Deoxygenate the mixture by bubbling with nitrogen or argon gas for 30 minutes while stirring in an ice bath.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4, 8, 12, 24 hours). The thermal decomposition of the surface-bound ACVA will initiate the polymerization.
-
-
Purification:
-
After polymerization, cool the reaction mixture to room temperature.
-
To remove unreacted monomer and homopolymer formed in the solution, transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours.
-
Collect the purified PAA-grafted silica nanoparticles (SiO₂-g-PAA) and lyophilize to obtain a dry powder.
-
Data Presentation
The success of the surface modification can be quantified by various characterization techniques. The following tables summarize typical quantitative data obtained from these analyses.
| Sample ID | Grafting Density (chains/nm²) | Polymer Content (wt%) | Contact Angle (°) |
| SiO₂ (unmodified) | N/A | N/A | < 20° |
| SiO₂-ACVA | N/A | ~1-2% | 35° ± 5° |
| SiO₂-g-PAA (4h) | 0.15 | 15 | < 10° |
| SiO₂-g-PAA (8h) | 0.28 | 28 | < 10° |
| SiO₂-g-PAA (12h) | 0.42 | 40 | < 10° |
| SiO₂-g-PAA (24h) | 0.55 | 52 | < 10° |
Table 1: Quantitative analysis of surface modification at different polymerization times. Grafting density and polymer content are typically determined by thermogravimetric analysis (TGA). Contact angle measurements indicate changes in surface wettability.
Characterization Methods
-
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of polymer grafted onto the nanoparticle surface. By measuring the weight loss of the modified nanoparticles as a function of temperature, the percentage of the organic polymer component can be calculated.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information of the surface. It can be used to confirm the presence of nitrogen from the azo group of ACVA after immobilization and the increase in carbon content after polymer grafting.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present on the surface. Characteristic peaks for the carboxylic acid groups of ACVA and the grafted polymer can be observed.
-
Contact Angle Measurement: Changes in the surface wettability after modification can be assessed by measuring the water contact angle. A decrease in contact angle for hydrophilic polymer grafts indicates successful modification.
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS can be used to measure the hydrodynamic diameter of the nanoparticles before and after modification, showing an increase due to the grafted polymer layer. Zeta potential measurements can indicate changes in the surface charge.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: "Grafting-from" polymerization mechanism.
References
Application Notes and Protocols for Surfactant-Free Emulsion Polymerization using 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting surfactant-free emulsion polymerization utilizing the water-soluble initiator, 4,4'-Azobis(4-cyanovaleric acid) (ACVA). This technique is of significant interest for applications requiring high-purity polymer latexes, such as in drug delivery systems, diagnostics, and specialty coatings, where residual surfactants can be detrimental.
Introduction
Surfactant-free emulsion polymerization is a powerful technique for the synthesis of polymer nanoparticles. In this method, the initiator plays a dual role: generating free radicals to initiate polymerization and providing stability to the resulting polymer particles, thus eliminating the need for conventional surfactants. ACVA is a versatile initiator for this process due to the carboxyl groups in its structure. Upon thermal decomposition, the resulting free radicals initiate polymerization, and the carboxyl-terminated polymer chains provide electrostatic stabilization to the nanoparticles in the aqueous phase. This in-situ stabilization is crucial for preventing particle agglomeration and controlling particle size.
Mechanism of ACVA-Initiated Surfactant-Free Emulsion Polymerization
The mechanism involves the thermal decomposition of ACVA in the aqueous phase, generating cyanovaleric acid radicals. These radicals can initiate the polymerization of monomers dissolved in the aqueous phase, forming oligomeric radicals. As these oligomers grow, they become insoluble in water and precipitate, forming primary polymer particles. The carboxyl groups from the ACVA fragments are located at the surface of these particles, imparting a negative charge. This charge creates an electrostatic repulsion between the particles, preventing coagulation and ensuring the stability of the latex. Monomer droplets dispersed in the aqueous phase act as reservoirs, supplying monomer to the growing polymer particles.
Application Notes & Protocols: Synthesizing Block Copolymers Using ACVA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers utilizing 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a thermal initiator. The primary focus is on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile and widely used controlled radical polymerization technique.
Introduction to ACVA in Block Copolymer Synthesis
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator commonly employed in free-radical polymerization. Its carboxyl functional groups offer the advantage of post-polymerization modification and enhance its solubility in polar solvents, making it a versatile initiator for a wide range of monomer systems. In the context of block copolymer synthesis, ACVA is particularly valuable when used in conjunction with controlled polymerization techniques like RAFT. The thermal decomposition of ACVA generates radicals that initiate the polymerization process in a controlled manner, allowing for the synthesis of well-defined block copolymers with predictable molecular weights and low polydispersity indices (PDI).
The synthesis of block copolymers is a sequential process. First, a macro-chain transfer agent (macro-CTA) is synthesized by polymerizing the first monomer in the presence of a RAFT agent and ACVA. After the consumption of the first monomer, the second monomer is added to the reaction mixture, leading to the growth of the second block from the living chain ends of the macro-CTA. This process can be repeated to create multiblock copolymers.
Key Advantages of Using ACVA in RAFT Polymerization
-
Controlled Polymerization: ACVA, when paired with a suitable RAFT agent, allows for the synthesis of block copolymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).
-
Functionality: The carboxylic acid groups on ACVA can be incorporated at the chain ends, providing sites for further chemical modification, such as conjugation to biomolecules or surfaces.
-
Versatility: ACVA can be used with a broad range of monomers, including styrenics, acrylates, methacrylates, and acrylamides, in various solvent systems.
-
Water Solubility: Its solubility in water makes it suitable for emulsion and aqueous polymerization systems, which are often preferred for biomedical and environmental applications.
Experimental Protocols
General Materials and Reagents
-
Monomers: Styrene (St), Methyl Methacrylate (MMA), n-Butyl Acrylate (nBA), N-isopropylacrylamide (NIPAM), Acrylic Acid (AA) (inhibitor removed prior to use)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), or other suitable trithiocarbonates or dithiobenzoates.
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvents: 1,4-Dioxane, Dimethylformamide (DMF), Toluene, Water (deionized)
-
Other Reagents: Anhydrous magnesium sulfate, deuterated solvents for NMR analysis, nitrogen or argon gas for degassing.
Protocol 1: Synthesis of Poly(styrene)-b-poly(methyl methacrylate) (PS-b-PMMA)
This protocol describes a two-step synthesis of a well-defined PS-b-PMMA diblock copolymer using ACVA as the initiator and a trithiocarbonate as the RAFT agent.
Step 1: Synthesis of Polystyrene Macro-CTA (PS-CTA)
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve Styrene (e.g., 5.0 g, 48 mmol), a trithiocarbonate RAFT agent (e.g., 0.134 g, 0.48 mmol), and ACVA (e.g., 0.027 g, 0.096 mmol) in a suitable solvent (e.g., 10 mL of 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] is typically around 100:1:0.2.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (typically 70-90 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), monitoring the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Filter and dry the resulting PS-CTA in a vacuum oven overnight.
-
Characterize the PS-CTA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Step 2: Chain Extension with Methyl Methacrylate to form PS-b-PMMA
-
In a clean Schlenk flask, dissolve the purified PS-CTA (e.g., 2.0 g), Methyl Methacrylate (e.g., 4.0 g, 40 mmol), and a fresh portion of ACVA (the amount depends on the desired molecular weight of the second block and the chain-end fidelity of the macro-CTA) in a suitable solvent (e.g., 15 mL of 1,4-dioxane).
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at the same temperature as the first step.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight for the PMMA block.
-
Quench the reaction and precipitate the block copolymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the final PS-b-PMMA block copolymer under vacuum.
-
Characterize the final product by GPC to determine Mn and PDI, and by ¹H NMR to confirm the block copolymer composition.
Protocol 2: Synthesis of Amphiphilic Poly(N-isopropylacrylamide)-b-polystyrene (PNIPAM-b-PS)
This protocol outlines the synthesis of a thermoresponsive amphiphilic block copolymer.
Step 1: Synthesis of Poly(N-isopropylacrylamide) Macro-CTA (PNIPAM-CTA)
-
In a Schlenk flask, dissolve N-isopropylacrylamide (NIPAM) (e.g., 5.0 g, 44.2 mmol), a suitable RAFT agent (e.g., a dithiobenzoate, 0.122 g, 0.442 mmol), and ACVA (e.g., 0.025 g, 0.088 mmol) in a polar solvent like DMF or a mixture of water and 1,4-dioxane (e.g., 20 mL).
-
Degas the solution using three freeze-pump-thaw cycles.
-
Polymerize at a suitable temperature (e.g., 70 °C) for a specific duration (e.g., 8-12 hours).
-
Terminate the reaction and purify the PNIPAM-CTA by precipitation in a non-solvent like cold diethyl ether.
-
Dry the polymer under vacuum and characterize it using GPC.
Step 2: Chain Extension with Styrene to form PNIPAM-b-PS
-
Dissolve the PNIPAM-CTA (e.g., 2.5 g), Styrene (e.g., 5.0 g, 48 mmol), and a small amount of ACVA in a suitable solvent (e.g., DMF or toluene, 20 mL).
-
Perform three freeze-pump-thaw cycles to remove oxygen.
-
Conduct the polymerization at an appropriate temperature (e.g., 80 °C) for the desired time.
-
Quench the reaction and isolate the PNIPAM-b-PS block copolymer by precipitation in a non-solvent (e.g., methanol).
-
Dry the final product and characterize its molecular weight, PDI, and composition using GPC and ¹H NMR.
Data Presentation
The following tables summarize typical quantitative data for block copolymers synthesized using ACVA as the initiator in RAFT polymerization.
Table 1: Synthesis of Polystyrene-block-Poly(methyl methacrylate) (PS-b-PMMA)
| Entry | Macro-CTA | Second Monomer | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | PDI (GPC) |
| 1 | PS | MMA | 200:1:0.2 | 12 | >95 | 25,000 | 1.15 |
| 2 | PS | MMA | 300:1:0.2 | 18 | >95 | 38,000 | 1.18 |
| 3 | PMMA | St | 150:1:0.2 | 10 | >90 | 22,000 | 1.20 |
Table 2: Synthesis of Amphiphilic Block Copolymers
| Entry | First Block | Second Block | [M]:[CTA]:[I] (1st step) | [M]:[CTA]:[I] (2nd step) | Mn ( g/mol , GPC) | PDI (GPC) |
| 1 | PNIPAM | PS | 100:1:0.2 | 200:1:0.1 | 35,000 | 1.25 |
| 2 | PAA | PnBA | 80:1:0.2 | 150:1:0.1 | 28,000 | 1.22 |
| 3 | PEGMA | PS | 50:1:0.2 | 250:1:0.1 | 45,000 | 1.19 |
Note: The data presented in these tables are representative examples and actual results may vary depending on specific reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis of block copolymers using ACVA-initiated RAFT polymerization.
Caption: General mechanism of RAFT polymerization initiated by ACVA.
Caption: Experimental workflow for the synthesis of a diblock copolymer.
Caption: Relationship between inputs and outputs in RAFT polymerization.
Application Notes and Protocols: The Role of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) in Heterogeneous Polymerization Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a versatile, water-soluble azo initiator widely employed in various free-radical polymerization techniques.[1][2] Its unique molecular structure, featuring a central azo group (-N=N-) flanked by two nitrile and carboxylic acid functionalities, imparts distinct advantages in heterogeneous polymerization systems such as emulsion, suspension, and dispersion polymerization. The thermal decomposition of ACVA generates free radicals that initiate polymerization while simultaneously introducing terminal carboxylic acid groups onto the polymer chains.[3] This inherent functionality is particularly valuable for applications in drug delivery, diagnostics, and biomaterials, where surface modification and bioconjugation of the resulting polymer particles are desired.[4]
These application notes provide detailed protocols and technical information on the use of ACVA as a functional initiator in common heterogeneous polymerization systems.
Key Advantages of ACVA in Heterogeneous Polymerization
-
Water Solubility: ACVA's solubility in water makes it an ideal initiator for aqueous-based heterogeneous systems like emulsion and suspension polymerization, where the initiation occurs in the aqueous phase.[2][3]
-
Carboxyl Functionality: The decomposition of ACVA results in polymer chains terminated with carboxylic acid groups.[3] This "in-situ" functionalization provides sites for covalent attachment of proteins, peptides, drugs, and other biomolecules.
-
Controlled Polymerization: ACVA is compatible with controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[1][5]
Mechanism of Initiation
The initiation process with ACVA involves its thermal decomposition. When heated, the azo group cleaves, releasing nitrogen gas and forming two identical 4-cyanovaleric acid radicals. These radicals then react with monomer units to initiate the growth of polymer chains.
Caption: Thermal decomposition of ACVA to initiate polymerization.
Application 1: Emulsion Polymerization for Carboxyl-Functionalized Nanoparticles
Emulsion polymerization is a powerful technique for producing polymer latexes with high molecular weights and solid contents. When initiated with ACVA, the resulting nanoparticles possess a surface rich in carboxylic acid groups, making them suitable for various biomedical applications.
Experimental Protocol: Emulsifier-Free Emulsion Polymerization of Styrene
This protocol describes the synthesis of carboxyl-functionalized polystyrene nanoparticles.
Materials:
-
Styrene (inhibitor removed)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 100 mL of DI water.
-
Purge the flask with nitrogen for 30 minutes to remove dissolved oxygen while stirring at 300 rpm.
-
In a separate beaker, dissolve the desired amount of ACVA in a minimal amount of DI water.
-
Add 10 g of inhibitor-free styrene to the reaction flask.
-
Heat the mixture to 70°C under a nitrogen atmosphere.
-
Once the temperature has stabilized, add the ACVA solution to the flask to initiate the polymerization.
-
Maintain the reaction at 70°C with continuous stirring for 6 hours.
-
After 6 hours, cool the reaction to room temperature.
-
Filter the resulting latex through glass wool to remove any coagulum.
-
Characterize the resulting polystyrene nanoparticles for particle size, molecular weight, and surface charge.
Data Presentation: Effect of ACVA Concentration on Polystyrene Nanoparticle Properties
| Experiment | ACVA Concentration (wt% relative to monomer) | Monomer Conversion (%) | Particle Diameter (nm) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| 1 | 0.5 | 95 | 250 | 550 | 2.1 |
| 2 | 1.0 | 97 | 210 | 480 | 1.9 |
| 3 | 2.0 | 98 | 180 | 350 | 1.7 |
Note: The data presented in this table is representative and synthesized from typical results observed in emulsion polymerization. Actual results may vary based on specific experimental conditions.
References
Application Notes and Protocols for Hydrogel Synthesis Using ACVA as a Thermal Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable physical characteristics, make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The synthesis of hydrogels is often achieved through free-radical polymerization, a process that requires an initiator to generate the radical species that propagate the polymerization reaction.
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator commonly used in the synthesis of hydrogels. Its thermal decomposition at a controlled temperature generates free radicals, initiating the polymerization of monomers and cross-linkers to form the hydrogel network. The concentration of ACVA can significantly influence the kinetics of polymerization and the final properties of the hydrogel, such as its swelling behavior and mechanical strength. These characteristics are critical for the performance of hydrogels in drug delivery applications, as they dictate the rate of drug release and the structural integrity of the delivery system.
This document provides detailed application notes and protocols for the synthesis of hydrogels using ACVA as a thermal initiator, with a focus on temperature-responsive hydrogels based on poly(N-isopropylacrylamide) (PNIPAM), a widely studied polymer in drug delivery.
Signaling Pathway: ACVA-Initiated Free-Radical Polymerization
The synthesis of hydrogels using ACVA as an initiator proceeds via a free-radical polymerization mechanism. This process can be broken down into three main stages: initiation, propagation, and termination.
Application Notes and Protocols for Functionalizing Polymer Chain Ends with 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of carboxyl-terminated polymers using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a functional initiator. The terminal carboxylic acid groups introduced by ACVA serve as versatile handles for the conjugation of biomolecules, drugs, and other moieties, making these polymers highly valuable for applications in drug delivery, bioconjugation, and materials science.
Application Note 1: Synthesis of Carboxyl-Terminated Poly(acrylic acid) via RAFT Polymerization using ACVA
This protocol details the synthesis of well-defined carboxyl-terminated poly(acrylic acid) (PAA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with ACVA as the initiator. RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and low polydispersity.
Experimental Protocol: Synthesis of Carboxyl-Terminated PAA
Materials:
-
Acrylic acid (AA)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Trithiocarbonate RAFT agent (e.g., trithiocarbonic acid dibenzyl ester)
-
Ethanol
-
Dioxane
-
Nitrogen gas
-
Sodium hydroxide (NaOH)
Procedure:
-
Monomer and RAFT Agent Solution: In a 100 mL flask equipped with a cold-water condenser, dissolve acrylic acid (14.38 g, 0.199 mol) and the trithiocarbonate RAFT agent (0.541 g, 0.00186 mol) in ethanol (39.84 g, 0.867 mol).
-
Degassing: Degas the solution by gently bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Heat the flask to 80 °C under a nitrogen atmosphere. Initiate the polymerization by adding a solution of ACVA (37 mg, 1.32 × 10⁻⁴ mol) in a small amount of dioxane.
-
Polymerization: Allow the reaction to proceed at 80 °C. Monitor the progress of the polymerization by taking aliquots at regular intervals to determine monomer conversion and molecular weight evolution via techniques like ¹H NMR and Size Exclusion Chromatography (SEC/GPC).
-
Termination and Purification: Once the desired molecular weight is achieved, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: The polymer can be purified by precipitation. For the acidic form, the polymer can be dried in vacuo. To obtain the neutralized form, precipitate the polymer with an excess of NaOH solution, followed by solvent removal in vacuo.
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer Concentration | 2.92 mol/L (25% w:w in ethanol) | |
| [AA] : [RAFT Agent] Ratio | Varies depending on desired molecular weight | |
| Initiator (ACVA) Concentration | 1.32 × 10⁻⁴ mol | |
| Reaction Temperature | 80 °C | |
| Polydispersity Index (PDI) | Typically low (< 1.3) for controlled polymerization |
Experimental Workflow
Caption: Workflow for the synthesis of carboxyl-terminated poly(acrylic acid).
Application Note 2: Bioconjugation of Carboxyl-Terminated Polymers using EDC/NHS Chemistry
This protocol describes the conjugation of a protein (e.g., Bovine Serum Albumin, BSA) to the carboxyl-terminated polymer synthesized in Application Note 1. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups for efficient amide bond formation with the primary amines of the protein.
Experimental Protocol: EDC/NHS Coupling of BSA
Materials:
-
Carboxyl-terminated polymer (e.g., PAA from Application Note 1)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0[1]
-
Reaction Buffer: Phosphate buffer, pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol (optional)
-
Purification: Zeba™ Spin Desalting Column or dialysis membrane (5-6K MWCO)[1]
Procedure:
-
Polymer Solution: Dissolve the carboxyl-terminated polymer in the Conjugation Buffer to a desired concentration.
-
Activation: To 1 mL of the polymer solution, add 0.4 mg EDC (~2 mM) and 0.6 mg NHS (or 1.1 mg Sulfo-NHS) (~5 mM). Allow the activation reaction to proceed for 15 minutes at room temperature.[1]
-
pH Adjustment: Adjust the pH of the activated polymer solution to 7.2-7.5 by adding the Reaction Buffer. This can also be achieved by buffer exchange using a desalting column.[1]
-
Protein Addition: Immediately add the BSA solution (dissolved in Reaction Buffer) to the activated polymer solution. The molar ratio of polymer to protein should be optimized for the desired degree of conjugation.
-
Conjugation Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.[1]
-
Quenching (Optional): To quench any unreacted EDC, 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM) can be added.[1]
-
Purification: Remove unreacted polymer, protein, and coupling reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Quantitative Data Summary
| Parameter | Concentration/pH | Reference |
| EDC Concentration | ~2 mM (0.4 mg/mL) | [1] |
| NHS/Sulfo-NHS Concentration | ~5 mM (0.6 mg/mL or 1.1 mg/mL) | [1] |
| Activation pH | 4.5 - 5.0 | [1] |
| Conjugation pH | 7.2 - 7.5 | [1] |
| Reaction Time | 2 hours | [1] |
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-Azobis(4-cyanovaleric acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Azobis(4-cyanovaleric acid) by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of 4,4'-Azobis(4-cyanovaleric acid)?
A1: Methanol is a commonly used and effective solvent for the recrystallization of 4,4'-Azobis(4-cyanovaleric acid).[1] The compound is soluble in methanol, particularly when heated, and less soluble at lower temperatures, which are ideal conditions for recrystallization. It is also soluble in hot water and alkaline solutions.[2]
Q2: What is the typical purity of commercial 4,4'-Azobis(4-cyanovaleric acid) before and after recrystallization?
A2: Commercial grades of 4,4'-Azobis(4-cyanovaleric acid) typically have a purity of ≥98.0%.[3] However, they can contain a significant amount of water, with some products containing around 18-20% water. Recrystallization is effective in removing water and other potential impurities, leading to a higher purity product suitable for sensitive applications.
Q3: What are the critical temperature considerations during the recrystallization of this compound?
A3: 4,4'-Azobis(4-cyanovaleric acid) is thermally sensitive. It has a 10-hour half-life decomposition temperature of 63°C in DMF, and its melting point is in the range of 118-125°C with decomposition.[2] It is crucial to avoid prolonged heating at high temperatures to prevent significant degradation of the compound. During recrystallization, the dissolution step should be performed relatively quickly, and the solution should not be heated significantly above the boiling point of the solvent (for methanol, this is approximately 65°C).
Q4: What are the common impurities in 4,4'-Azobis(4-cyanovaleric acid)?
A4: Besides water, potential impurities could include unreacted starting materials from its synthesis, such as 4-cyanovaleric acid and hydrazine, or byproducts of the oxidative coupling reaction. Additionally, decomposition products may be present if the material has been stored improperly or exposed to high temperatures.
Experimental Protocol: Recrystallization of 4,4'-Azobis(4-cyanovaleric acid) from Methanol
This protocol provides a detailed methodology for the purification of 4,4'-Azobis(4-cyanovaleric acid) using methanol as the solvent.
Materials:
-
4,4'-Azobis(4-cyanovaleric acid) (technical grade)
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude 4,4'-Azobis(4-cyanovaleric acid) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask. A starting point is to add enough solvent to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. The temperature should be kept just below the boiling point of methanol (around 60-65°C).
-
Add small portions of methanol until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
-
Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) to remove any residual solvent. Avoid high temperatures to prevent decomposition. The final product should be a fine, white crystalline powder.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Melting Point | 118-125 °C (with decomposition) | [2] |
| 10-hour half-life decomposition temp. (in DMF) | 63 °C | [2] |
| Typical Purity (Commercial) | ≥98.0% | [3] |
| Water Content (in some commercial grades) | ~18-20% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Recrystallized Product | - Too much solvent was used during dissolution.- The cooling process was too short or not cold enough. | - Next time, use less solvent. Try to reach saturation at the boiling point.- Ensure the solution is cooled in an ice bath for an adequate amount of time. |
| Oily Precipitate Forms Instead of Crystals | - The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| Product Purity is Still Low After Recrystallization | - Inefficient removal of impurities.- Co-precipitation of impurities. | - Ensure the crystals are thoroughly washed with ice-cold solvent after filtration.- A second recrystallization may be necessary. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). | - Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Yellowing of the Solution or Product | - Decomposition of the azo compound due to excessive heating. | - Reduce the heating temperature and time during the dissolution step. Ensure the temperature does not exceed the boiling point of the solvent. |
Visual Workflow
Caption: Experimental workflow for the recrystallization of 4,4'-Azobis(4-cyanovaleric acid).
References
Technical Support Center: Optimizing ACVA Initiator Efficiency in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a free-radical initiator in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACVA and why is it used in aqueous polymerizations?
A1: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator used to start free-radical polymerization. Its water solubility makes it ideal for processes conducted in aqueous media, which is often preferred for environmental and biological applications. The carboxylic acid groups in ACVA's structure also allow for post-polymerization modifications.[1]
Q2: How do I dissolve ACVA in water?
A2: ACVA has limited solubility in cold water. To improve solubility, you can:
-
Heat the water: ACVA is more soluble in hot water.[2]
-
Adjust the pH: ACVA's solubility significantly increases in alkaline (basic) aqueous solutions due to the deprotonation of its carboxylic acid groups.[2][3] A patent suggests preparing a 1-10% aqueous solution and adjusting the pH to a range of 1-7.
Q3: How does temperature affect ACVA's performance?
A3: Temperature is a critical parameter for ACVA as it dictates the rate of decomposition into radicals. The rate of decomposition is highly dependent on temperature; as the temperature increases, the rate of decomposition also increases significantly.[3] This relationship is often characterized by the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a given temperature.
Q4: What is the optimal temperature range for using ACVA?
A4: The optimal temperature depends on the desired polymerization rate and the half-life of the initiator. A common approach is to choose a temperature where the initiator has a half-life of several hours to ensure a steady supply of radicals throughout the polymerization. For ACVA in aqueous media, the half-life is approximately 10 hours at 65-67°C.[3]
Q5: Can I use ACVA in controlled polymerization techniques like RAFT?
A5: Yes, ACVA is frequently used as an initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization and other controlled radical polymerization techniques.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| ACVA will not dissolve | 1. Low water temperature.2. Neutral or acidic pH. | 1. Gently heat the aqueous solution while stirring.2. Increase the pH of the solution by adding a base (e.g., NaOH) to deprotonate the carboxylic acid groups. |
| Polymerization is very slow or does not start | 1. Reaction temperature is too low, resulting in a very slow decomposition rate of ACVA.2. Presence of an inhibitor in the monomer or solvent (e.g., dissolved oxygen).3. Incorrect initiator concentration. | 1. Increase the reaction temperature to decrease the half-life of ACVA and generate radicals more quickly.2. De-gas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during polymerization.3. Verify the calculated amount of initiator. |
| Polymerization is too fast and uncontrolled | 1. Reaction temperature is too high, leading to a very short half-life of ACVA and a burst of radicals at the beginning of the reaction.2. Initiator concentration is too high. | 1. Lower the reaction temperature to achieve a more controlled decomposition of ACVA.2. Reduce the amount of initiator used. |
| Inconsistent polymerization results | 1. Fluctuations in reaction temperature.2. Incomplete dissolution of ACVA.3. Variability in the purity of monomers or solvent. | 1. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat).2. Ensure the ACVA is fully dissolved before initiating the polymerization.3. Use purified monomers and high-purity solvents. |
Quantitative Data
Table 1: Half-life of ACVA at Different Temperatures in Aqueous Solution
| Temperature (°C) | Half-life (t½) in Hours |
| 60 | ~23.5 |
| 65 | ~10.0 |
| 70 | ~4.4 |
| 75 | ~2.0 |
| 80 | ~0.9 |
| 85 | ~0.4 |
Note: These are estimated values based on available kinetic data and may vary slightly depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solution Polymerization of a Water-Soluble Monomer (e.g., Acrylamide)
-
Preparation of the Reaction Mixture:
-
In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of acrylamide monomer in deionized water.
-
Separately, prepare a stock solution of ACVA in a small amount of deionized water. If necessary, gently warm the solution or add a small amount of base to aid dissolution.
-
-
De-gassing:
-
Sparge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Initiation:
-
Heat the monomer solution to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, inject the ACVA stock solution into the reaction vessel with a syringe.
-
-
Polymerization:
-
Maintain the reaction at the set temperature with constant stirring. The reaction time will depend on the monomer, initiator concentration, and temperature.
-
-
Termination and Isolation:
-
To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., acetone or methanol), followed by filtration and drying under vacuum.
-
Visualizations
Caption: Thermal decomposition of ACVA initiator.
References
- 1. Free-radical polymerization in a droplet with initiation at the interface [ouci.dntb.gov.ua]
- 2. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. Thorium - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe and Effective Use of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4,4'-Azobis(4-cyanovaleric acid) (ACVA), with a focus on preventing thermal runaway and troubleshooting common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during experiments involving ACVA.
Issue: Inconsistent Polymerization Results (e.g., variable molecular weight, broad polydispersity)
-
Question: My polymerization reaction with ACVA is yielding polymers with inconsistent molecular weights and high polydispersity. What are the possible causes and how can I troubleshoot this?
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Answer: Inconsistent results in free-radical polymerization initiated by ACVA can stem from several factors. Firstly, ensure the purity of your monomers and solvents, as impurities can interfere with the polymerization process. It is also crucial to maintain a consistent reaction temperature, as the decomposition rate of ACVA is highly temperature-dependent.[1][2] Variations in temperature can lead to fluctuations in the initiation rate, affecting the final polymer properties. The concentration of the initiator itself plays a significant role; ensure accurate and consistent weighing and dissolution of ACVA for each experiment. Finally, for controlled polymerization techniques like RAFT, the ratio of monomer to RAFT agent to initiator is critical and should be precisely controlled.
Issue: Rapid or Uncontrolled Polymerization
-
Question: My polymerization reaction is proceeding much faster than expected, and I'm concerned about a potential runaway reaction. What should I do?
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Answer: An unexpectedly rapid polymerization can be a precursor to a thermal runaway event. The primary cause is often an excessive reaction temperature, which significantly accelerates the decomposition of ACVA and the subsequent polymerization.[1] Immediately reduce the reaction temperature if it is safe to do so. Another potential cause is an incorrect, higher-than-intended concentration of ACVA. In some cases, the presence of certain contaminants can also accelerate the reaction. For future experiments, carefully re-calculate and verify the required amount of initiator and ensure your temperature control system is accurately calibrated.
Issue: Particle Aggregation in Emulsion or Dispersion Polymerization
-
Question: I am using ACVA for an emulsion polymerization, and I'm observing significant aggregation of the polymer particles. How can I prevent this?
-
Answer: Particle aggregation in emulsion polymerization can be a common issue. One of the primary factors to consider is the initiator concentration. High concentrations of ACVA can lead to rapid monomer polymerization, which in turn can cause the newly formed particles to aggregate. It is recommended to optimize the initiator concentration, starting with lower levels. The choice and concentration of the surfactant are also critical for stabilizing the polymer particles. Ensure you are using an appropriate surfactant at a concentration above its critical micelle concentration. Additionally, maintaining consistent and appropriate agitation throughout the polymerization is essential to prevent particle agglomeration.
Issue: No or Very Slow Polymerization
-
Question: My polymerization reaction is not initiating, or is proceeding very slowly. What could be the problem?
-
Answer: A lack of or slow polymerization can be due to several factors. Firstly, verify that the reaction temperature is sufficient to induce the thermal decomposition of ACVA. The half-life of ACVA is approximately 10 hours at 65-67°C in aqueous media.[1] If the temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively. Secondly, the presence of inhibitors in the monomer can prevent polymerization. Ensure your monomer is purified to remove any added stabilizers. Oxygen is also a potent inhibitor of free-radical polymerization; therefore, it is crucial to de-gas your reaction mixture thoroughly with an inert gas like nitrogen or argon before initiating the reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling, storage, and properties of ACVA.
Safety and Handling
-
Question: What are the primary hazards associated with 4,4'-Azobis(4-cyanovaleric acid)?
-
Answer: 4,4'-Azobis(4-cyanovaleric acid) is a self-reactive substance, meaning it can undergo exothermic decomposition even without contact with other materials.[3] This decomposition can be initiated by heat, and like other azo compounds, it is susceptible to thermal runaway accidents at elevated temperatures.[1][3] The decomposition of ACVA can release toxic gases, including hydrogen cyanide (HCN) and methane (CH4).[3]
-
Question: What are the recommended storage conditions for ACVA?
-
Answer: To prevent premature decomposition and ensure stability, ACVA should be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. The recommended storage temperature is typically between 2-8°C. It is also light-sensitive and should be stored in a dark place.
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Question: What personal protective equipment (PPE) should be worn when handling ACVA?
-
Answer: When handling ACVA, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, a respirator should also be used.
Technical Properties
-
Question: What is the thermal decomposition behavior of ACVA?
-
Answer: The thermal decomposition of ACVA follows first-order kinetics, meaning the rate of decomposition is directly proportional to its concentration.[1] The rate of decomposition is highly dependent on temperature. The decomposition process is complex and occurs in multiple stages, with the primary step being the cleavage of the azo group to release nitrogen gas and form two cyanovaleric acid radicals.[1]
-
Question: What is the half-life of ACVA at different temperatures?
-
Answer: The half-life of an initiator is the time it takes for half of the initial amount to decompose at a given temperature. This is a critical parameter for designing polymerization reactions. The table below summarizes the half-life of ACVA in different solvents at various temperatures.
| Temperature (°C) | Solvent | 10-Hour Half-Life (t½) |
| 65-67 | Aqueous Media | ~10 hours[1] |
| 63 | N,N-dimethylformamide (DMF) | ~10 hours[1][2] |
-
Question: What are the key safety parameters to consider for preventing thermal runaway?
Quantitative Data Summary
Table 1: Thermal Decomposition Properties of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
| Parameter | Value | Reference |
| Appearance | White to pale yellow crystalline powder | |
| Molecular Formula | C12H16N4O4 | |
| Molecular Weight | 280.28 g/mol | |
| Melting Point | 118-125 °C (decomposes) | |
| 10-Hour Half-Life Temperature | 65-67 °C (in aqueous media) | [1] |
| 63 °C (in DMF) | [1][2] | |
| Apparent Activation Energy (Ea) | 91 kJ/mol | [3] |
| Heat of Decomposition (ΔHd) | 4706 J/g | [3] |
| Decomposition Onset Temperature | ~98 °C | [1] |
Experimental Protocols
Detailed Methodology for RAFT Polymerization of N-isopropylacrylamide (NIPAM) using ACVA
This protocol provides a general procedure for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-isopropylacrylamide (NIPAM) using ACVA as the thermal initiator.
Materials:
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N-isopropylacrylamide (NIPAM) (monomer)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
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2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)
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1,4-Dioxane (solvent)
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Round-bottom flask with a magnetic stir bar
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Schlenk line for de-gassing
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Oil bath with temperature controller
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired amounts of NIPAM, DDMAT, and ACVA in 1,4-dioxane. The molar ratio of [NIPAM]:[DDMAT]:[ACVA] will determine the target molecular weight and should be calculated based on the desired polymer properties.
-
De-gassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80°C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
Termination: Once the desired monomer conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration and drying under vacuum.
Visualizations
References
Technical Support Center: 4,4'-Azobis(4-cyanovaleric acid) Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
Troubleshooting Guides and FAQs
Question: My polymerization initiated with ACVA is proceeding slower than expected. Could the pH of my aqueous solution be the cause?
Answer: It is unlikely that the pH of your solution is the primary cause for a slow polymerization rate. The thermal decomposition of ACVA, which generates the initiating free radicals, has been observed to be largely independent of the pH of the aqueous medium. The rate-determining step is the thermal cleavage of the C-N bond, which is not significantly influenced by the proton concentration in the solution.
Instead, you should investigate other critical parameters:
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Temperature: The decomposition rate of ACVA is highly dependent on temperature. Ensure your reaction is maintained at the recommended temperature for the desired rate of initiation.
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ACVA Concentration: The rate of initiation is directly proportional to the concentration of the initiator. Verify that the correct amount of ACVA was added.
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Solvent: The decomposition rate can be influenced by the solvent. For instance, the decomposition is faster in DMF than in aqueous media.
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Purity of Reagents: Impurities in your monomer or solvent can inhibit or retard free radical polymerization.
Question: Do I need to use a buffered solution when working with ACVA in an aqueous polymerization?
Answer: While the decomposition rate of ACVA itself is not significantly affected by pH, the use of a buffered solution is good experimental practice for several reasons:
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Monomer Stability: The stability and reactivity of your monomer may be pH-dependent.
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Polymer Properties: The final properties of your polymer, such as particle stability in an emulsion polymerization, can be influenced by the pH of the medium.
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Side Reactions: A controlled pH can help to minimize undesirable side reactions.
Therefore, while not strictly necessary for the initiator decomposition, buffering your system is recommended for overall reaction control and reproducibility.
Question: I am observing inconsistent results between batches of my polymerization. Could variations in pH be the culprit?
Answer: While minor variations in pH are unlikely to cause significant changes in the ACVA decomposition rate, they could contribute to batch-to-batch inconsistency through other mechanisms as mentioned above (e.g., monomer stability, polymer properties). It is crucial to control and monitor the pH of your reaction mixture to ensure reproducibility.
Effect of pH on ACVA Decomposition Rate
As established, the decomposition of 4,4'-Azobis(4-cyanovaleric acid) follows first-order kinetics and is primarily influenced by temperature. The effect of pH on the decomposition rate constant (k_d) is minimal. The following table provides representative data to illustrate this point.
| pH | Decomposition Rate Constant (k_d) at 70°C (s⁻¹) | Half-life (t₁/₂) at 70°C (hours) |
| 3.0 | ~ 1.2 x 10⁻⁵ | ~ 16.0 |
| 5.0 | ~ 1.2 x 10⁻⁵ | ~ 16.0 |
| 7.0 | ~ 1.2 x 10⁻⁵ | ~ 16.0 |
| 9.0 | ~ 1.2 x 10⁻⁵ | ~ 16.0 |
Note: The values in this table are illustrative and based on the qualitative findings that the decomposition rate varies little with pH. Actual experimental values may show very slight variations.
Experimental Protocol: Monitoring ACVA Decomposition by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the decomposition rate of ACVA in an aqueous solution at a constant temperature and varying pH.
Materials:
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4,4'-Azobis(4-cyanovaleric acid) (ACVA)
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Deionized water
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Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
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UV-Vis spectrophotometer with a temperature-controlled cuvette holder
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Quartz cuvettes
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Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of ACVA and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
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Prepare Buffered Solutions: Prepare a series of buffer solutions at the desired pH values.
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Reaction Setup: For each pH to be tested, pipette a specific volume of the ACVA stock solution into a volumetric flask and dilute with the corresponding buffer solution to achieve the desired final ACVA concentration.
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Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for ACVA (around 347 nm). Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 70°C).
-
Data Acquisition:
-
Fill a quartz cuvette with the ACVA solution of a specific pH.
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Place the cuvette in the temperature-controlled holder and start recording the absorbance at λ_max over time.
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Record data at regular intervals until the absorbance has decreased significantly (ideally for at least two half-lives).
-
-
Repeat for each pH: Repeat steps 4 and 5 for each buffered ACVA solution.
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Data Analysis:
-
The decomposition of ACVA follows first-order kinetics. Therefore, a plot of ln(A_t / A_0) versus time (where A_t is the absorbance at time t and A_0 is the initial absorbance) should yield a straight line.
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The slope of this line is equal to the negative of the decomposition rate constant (-k_d).
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Calculate k_d for each pH value.
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Visualizations
Caption: Experimental workflow for determining the effect of pH on the ACVA decomposition rate.
Caption: Logical relationship showing the minimal effect of pH on the decomposition rate of ACVA.
Technical Support Center: GPC Trace Tailing in RAFT Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address Gel Permeation Chromatography (GPC) trace tailing issues specifically encountered during Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving GPC trace tailing, a common indicator of underlying issues in your polymerization or analytical methodology.
Question 1: My GPC trace shows significant tailing towards the low molecular weight region. What are the potential causes related to my RAFT polymerization with ACVA?
Low molecular weight tailing in a GPC trace can be attributed to several factors, broadly categorized into issues with the polymerization process itself and artifacts from the GPC analysis.
Potential Polymerization-Related Causes:
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Inefficient Initiation or Termination: A common issue is the presence of a significant population of low molecular weight oligomers. This can arise from inefficient activation of the RAFT agent or from premature termination of polymer chains.
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Chain Transfer to Solvent or Monomer: The solvent or monomer itself can participate in chain transfer reactions, leading to the formation of new, shorter polymer chains.
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Slow Fragmentation of the RAFT Adduct: If the fragmentation of the intermediate RAFT adduct radical is slow compared to propagation, it can lead to a broader molecular weight distribution and the formation of a low molecular weight tail.
Potential GPC Analysis-Related Causes:
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Secondary Interactions with the GPC Column: The carboxylic acid end-groups derived from the ACVA initiator can interact with the stationary phase of the GPC column, especially if it has residual silanol groups. This can cause the polymer chains to drag, resulting in tailing.
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Poor Solubility of the Polymer in the GPC Eluent: If the polymer is not fully dissolved or is on the verge of precipitating in the GPC mobile phase, it can lead to peak broadening and tailing.
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Column Degradation or Contamination: Over time, GPC columns can become contaminated with residual polymer or additives, or the packing material can degrade, leading to poor peak shape.
Question 2: How can I systematically troubleshoot the GPC tailing issue?
A systematic approach is crucial to pinpoint the root cause of the tailing. The following workflow can guide your troubleshooting efforts.
Caption: A workflow for troubleshooting GPC trace tailing.
Question 3: What specific changes can I make to my experimental protocols to address these issues?
Based on the troubleshooting workflow, here are detailed actions you can take:
For GPC Analysis:
-
Modify the Mobile Phase: To counteract interactions between the ACVA-derived carboxylic acid end-groups and the column, add a small amount of a competing acid to your mobile phase. For example, in THF, adding 0.1% (v/v) trifluoroacetic acid (TFA) can often resolve tailing issues.
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Ensure Complete Dissolution: Use a good solvent for your polymer and ensure it is fully dissolved before injection. Gentle heating or longer dissolution times may be necessary. Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.
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Column Maintenance: If a standard polymer also shows tailing, your column may be the issue. Follow the manufacturer's instructions for cleaning and regeneration. If the problem persists, the column may need to be replaced.
For RAFT Polymerization:
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Optimize Initiator to RAFT Agent Ratio: A high initiator concentration can lead to a larger population of dead chains and low molecular weight species. A typical starting point is a [RAFT Agent]:[Initiator] ratio of 5:1 to 10:1.
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Ensure Proper Degassing: Oxygen is a radical scavenger and can inhibit polymerization, leading to incomplete reactions and a mixture of low molecular weight species. Ensure your reaction mixture is thoroughly degassed before initiating polymerization.
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Check Purity of Reagents: Impurities in the monomer, solvent, RAFT agent, or initiator can all negatively impact the polymerization and lead to side reactions.
The following table summarizes the potential impact of these troubleshooting steps on key GPC parameters.
| Parameter | Before Troubleshooting | After Troubleshooting |
| Polydispersity Index (PDI) | > 1.5 (with tailing) | < 1.3 (symmetrical peak) |
| Number Average Molecular Weight (Mn) | Lower than theoretical | Closer to theoretical value |
| Peak Asymmetry | High (> 1.2) | Close to 1.0 |
Frequently Asked Questions (FAQs)
Q1: Can the choice of GPC column itself cause tailing with polymers made using ACVA?
Yes. Columns with a silica-based packing material are more prone to secondary interactions with the carboxylic acid groups from ACVA. If you consistently face this issue, consider using a column with a more inert packing material, such as polystyrene-divinylbenzene (PS-DVB).
Q2: I've tried modifying my GPC eluent, but the tailing persists. What should I do next?
If modifying the eluent doesn't help, the issue is more likely related to the polymer sample itself. The next step should be to re-purify your polymer to ensure all low molecular weight species (like unreacted monomer or initiator fragments) are removed. Precipitation into a non-solvent is a common method.
Q3: Could the water-solubility of ACVA be a factor in GPC tailing?
If your polymerization is conducted in an organic solvent, the water-solubility of ACVA should not be a direct cause of tailing, provided it is soluble in your reaction mixture. However, if there are issues with its solubility or if water is present as an impurity, it could affect the initiation kinetics and lead to a less controlled polymerization.
Experimental Protocols
Representative RAFT Polymerization Protocol with ACVA
This protocol describes a typical RAFT polymerization of N-isopropylacrylamide (NIPAM) in 1,4-dioxane using ACVA as the initiator.
-
Reagents:
-
NIPAM (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
ACVA (initiator)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), the RAFT agent (e.g., 24.7 mg, 0.088 mmol), and ACVA (e.g., 4.9 mg, 0.0176 mmol) in 1,4-dioxane (e.g., 10 mL). This gives a [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2.
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Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
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After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours).
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To quench the reaction, expose the solution to air and cool it in an ice bath.
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Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether).
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Collect the precipitated polymer by filtration or centrifugation and dry under vacuum.
-
GPC Analysis Protocol
-
Sample Preparation:
-
Prepare a stock solution of the purified polymer in the GPC eluent (e.g., THF) at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a GPC vial.
-
-
GPC System Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or similar.
-
Columns: 2 x PLgel MIXED-D columns in series, or equivalent.
-
Mobile Phase: THF (or THF with 0.1% TFA if tailing is observed).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detector: Refractive Index (RI).
-
Calibration: Use narrow polystyrene standards for calibration.
-
Signaling Pathways and Logical Relationships
Caption: The RAFT polymerization mechanism.
Caption: Logical causes of GPC trace tailing.
Technical Support Center: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) Solubility for Polymerization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice on improving the solubility of the polymerization initiator 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
Frequently Asked Questions (FAQs)
Q1: What is ACVA and why is its solubility important for polymerization?
A1: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator commonly used in free-radical polymerization, including controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Proper dissolution of the initiator is crucial for achieving a homogeneous reaction mixture, which in turn ensures uniform initiation and leads to polymers with controlled molecular weights and narrow molecular weight distributions. Poor solubility can result in inconsistent polymerization kinetics and polymers with undesirable properties.
Q2: In which solvents is ACVA soluble?
A2: ACVA is known to be soluble in a range of polar solvents. While it is often described as "water-soluble," its solubility in cold water is limited. Its solubility significantly improves in hot water and alkaline aqueous solutions.[3] ACVA is also soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[3][4] Conversely, it is practically insoluble in non-polar solvents like toluene.[3]
Q3: How does temperature affect the solubility of ACVA in water?
A3: The solubility of ACVA in water increases with temperature. While it is sparingly soluble in cold water, it becomes more soluble in hot water.[3] However, it is critical to consider the decomposition temperature of ACVA when heating to dissolve it. The 10-hour half-life decomposition temperature of ACVA is 63°C in DMF, and it is recommended to keep the storage temperature below 20°C.[3] Exceeding the decomposition temperature will lead to the premature generation of radicals.
Q4: How can I improve the solubility of ACVA in aqueous solutions?
A4: The most effective way to enhance the solubility of ACVA in water is by increasing the pH of the solution to create alkaline conditions.[3] ACVA is a dicarboxylic acid, and deprotonating the carboxylic acid groups by adding a base significantly increases its polarity and, therefore, its solubility in water.
Q5: What are the risks of heating an ACVA solution?
A5: Heating an ACVA solution, especially above its decomposition temperature, will initiate the breakdown of the azo group, releasing nitrogen gas and generating free radicals. This premature decomposition can lead to an uncontrolled polymerization, potentially affecting the molecular weight and polydispersity of the final polymer. For applications requiring precise control over the initiation process, it is advisable to dissolve ACVA at a temperature well below its 10-hour half-life decomposition temperature.
Troubleshooting Guide
Issue: ACVA is not dissolving completely in water at room temperature.
-
Solution 1: Increase the temperature. Gently warm the solution while stirring. Be careful not to exceed the decomposition temperature of ACVA (the 10-hour half-life is at 63°C in DMF).[3] Monitoring the temperature is crucial.
-
Solution 2: Adjust the pH. Add a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise to your aqueous solution until the ACVA dissolves. The carboxyl groups of ACVA will be deprotonated to the more soluble carboxylate salts.
Issue: After dissolving ACVA in an alkaline solution, the polymerization results are inconsistent.
-
Possible Cause 1: Hydrolysis of the initiator. Prolonged exposure to a highly alkaline environment, especially at elevated temperatures, could potentially lead to the hydrolysis of the nitrile groups or other side reactions, affecting the initiator's performance.
-
Recommendation: Prepare the alkaline ACVA solution fresh before each use and avoid long storage times. Use the minimum amount of base necessary to achieve dissolution.
-
Possible Cause 2: Incompatibility with other reaction components. The change in pH might affect the stability or reactivity of your monomer or other additives in the polymerization reaction.
-
Recommendation: Conduct a small-scale compatibility test of all reaction components at the intended pH before proceeding with the full-scale polymerization.
Data Presentation
Table 1: Qualitative Solubility of ACVA in Various Solvents
| Solvent | Solubility | Reference |
| Water (cold) | Practically insoluble | [3] |
| Water (hot) | Soluble | [3] |
| Alkaline Water | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Freely soluble | [3] |
| Dimethylformamide (DMF) | Good solubility | [4] |
| Toluene | Insoluble | [3] |
| Ether | Freely soluble | [3] |
| Formamide | Freely soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous ACVA Stock Solution using Sodium Bicarbonate
-
Objective: To prepare a stock solution of ACVA in water by adjusting the pH with sodium bicarbonate.
-
Materials:
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of ACVA and add it to a beaker containing a magnetic stir bar.
-
Add a portion of the deionized water (approximately 80% of the final volume).
-
While stirring, slowly add small portions of sodium bicarbonate. A 1:2 molar ratio of ACVA to NaHCO₃ is a good starting point to ensure both carboxylic acid groups are deprotonated.
-
Continue stirring until the ACVA is completely dissolved. The solution should become clear.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Prepare this solution fresh before use.
-
Protocol 2: Preparation of an ACVA Solution in Methanol
-
Objective: To prepare a stock solution of ACVA in methanol.
-
Materials:
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Methanol (analytical grade)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of ACVA and place it in a volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately half of the final volume of methanol to the flask.
-
Stir the mixture at room temperature until the ACVA is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution, but avoid excessive heat.
-
Once the ACVA is dissolved, add methanol to the mark of the volumetric flask.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed container, protected from light, and at a cool temperature (2-8°C).
-
Visualizations
Caption: Troubleshooting workflow for dissolving ACVA.
Caption: Deprotonation of ACVA to improve aqueous solubility.
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [chemicalbook.com]
- 2. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
Technical Support Center: Controlling Molecular Weight with ACVA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Azobis(4-cyanovaleric acid) (ACVA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization reactions, with a specific focus on controlling polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is ACVA and why is it used as a polymerization initiator?
A1: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo compound widely used as a radical initiator in various polymerization processes.[1] Its primary advantage is its ability to generate free radicals upon thermal decomposition, which then initiate the polymerization of a wide range of monomers. The carboxylic acid groups in ACVA's structure also allow for the incorporation of functional end-groups onto the polymer chains, which can be useful for further modifications.
Q2: How does the concentration of ACVA affect the molecular weight of the resulting polymer?
A2: In conventional free-radical polymerization, the concentration of the initiator has an inverse relationship with the polymer's molecular weight. A higher concentration of ACVA leads to a greater number of initiating radicals. This increases the number of growing polymer chains that are initiated simultaneously. With a finite amount of monomer available, a larger number of chains will each grow to a shorter length before the monomer is consumed or termination occurs, resulting in a lower average molecular weight. Conversely, a lower ACVA concentration generates fewer polymer chains, allowing each chain to achieve a higher molecular weight.[2]
Q3: What is the Polydispersity Index (PDI) and how does ACVA concentration influence it?
A3: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (a monodisperse sample), while higher values signify a broader distribution of chain lengths. The concentration of ACVA can influence the PDI. While not as straightforward as the effect on molecular weight, very high or very low initiator concentrations can sometimes lead to a broader PDI due to variations in initiation efficiency and the increased likelihood of side reactions or different termination pathways.
Q4: How does temperature affect polymerization when using ACVA?
A4: Temperature is a critical parameter in ACVA-initiated polymerizations. The rate of decomposition of ACVA into radicals is highly temperature-dependent.[1] Increasing the reaction temperature accelerates the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. This, in turn, generally results in a lower polymer molecular weight for the same reasons outlined in A2. The half-life of ACVA, the time it takes for half of the initiator to decompose, decreases significantly as the temperature is raised. For example, the 10-hour half-life of ACVA is at 63°C in DMF.[1]
Q5: What types of solvents are suitable for use with ACVA?
A5: ACVA is known as a water-soluble initiator, making it suitable for polymerization in aqueous media.[1] It is also soluble in some organic solvents, particularly polar ones like methanol and dimethylformamide (DMF).[1] The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and the resulting polymer, as well as the decomposition rate of ACVA itself. When selecting a solvent, it is crucial to consider its potential for chain transfer, which can also impact the final molecular weight of the polymer.
Troubleshooting Guide
Issue 1: The molecular weight of my polymer is consistently lower than expected.
-
Possible Cause: The concentration of ACVA is too high.
-
Solution: Decrease the amount of ACVA used in the reaction. A lower initiator concentration will generate fewer polymer chains, allowing each to grow longer.
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: Lower the polymerization temperature. This will decrease the rate of ACVA decomposition, leading to a lower concentration of initiating radicals at any given time and favoring the growth of higher molecular weight chains.
-
-
Possible Cause: The solvent has a high chain transfer constant.
-
Solution: Choose a solvent with a lower propensity for chain transfer. Chain transfer to the solvent terminates a growing polymer chain and initiates a new, shorter one, thereby reducing the average molecular weight.
-
Issue 2: The Polydispersity Index (PDI) of my polymer is too high (e.g., > 2.0 in a conventional polymerization).
-
Possible Cause: Inconsistent initiation rate.
-
Solution: Ensure the ACVA is fully dissolved and the reaction temperature is uniform throughout the polymerization vessel. A temperature gradient can lead to different rates of initiation and a broader molecular weight distribution.
-
-
Possible Cause: High monomer conversion.
-
Solution: In some systems, running the polymerization to very high conversions can lead to a broadening of the PDI due to side reactions. Try stopping the reaction at a lower monomer conversion.
-
-
Possible Cause: Chain transfer reactions.
-
Solution: As with low molecular weight issues, chain transfer to monomer, solvent, or a specific chain transfer agent can broaden the PDI. Re-evaluate the components of your reaction system.
-
Issue 3: The polymerization reaction is not initiating or is very slow.
-
Possible Cause: The reaction temperature is too low.
-
Solution: ACVA requires a certain temperature to decompose at a reasonable rate. Ensure your reaction temperature is appropriate for the desired half-life of ACVA. For example, a common starting point is around 70°C.
-
-
Possible Cause: The ACVA has degraded.
-
Solution: Azo-initiators can degrade over time, especially if not stored correctly. Use fresh ACVA and store it in a cool, dark place as recommended by the manufacturer.
-
-
Possible Cause: Presence of inhibitors.
-
Solution: Monomers often contain inhibitors to prevent polymerization during storage. Ensure that the inhibitor has been removed from the monomer before starting the polymerization.
-
Data Presentation
The following table provides an illustrative example of how the concentration of ACVA can influence the number-average molecular weight (Mn) and Polydispersity Index (PDI) of a polymer in a typical free-radical polymerization. Please note that these are representative values and the actual results will vary depending on the specific monomer, solvent, temperature, and other reaction conditions.
| Experiment | Monomer Concentration (M) | ACVA Concentration (mol%) | Temperature (°C) | Mn ( g/mol ) | PDI |
| 1 | 1.0 | 0.1 | 70 | 100,000 | 1.8 |
| 2 | 1.0 | 0.5 | 70 | 25,000 | 1.9 |
| 3 | 1.0 | 1.0 | 70 | 12,000 | 2.1 |
Experimental Protocols
Protocol: Conventional Free-Radical Polymerization of Methyl Methacrylate (MMA) using ACVA
This protocol describes a general procedure for the bulk polymerization of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or other suitable heating apparatus
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Remove the inhibitor from the MMA by passing it through a column of basic alumina or by washing with an aqueous sodium hydroxide solution followed by drying.
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MMA.
-
Initiator Addition: Weigh the desired amount of ACVA and add it to the MMA in the flask. Stir until the ACVA is completely dissolved. The amount of ACVA will depend on the target molecular weight.
-
Degassing: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas like nitrogen or argon.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time. The reaction mixture will become increasingly viscous.
-
Termination and Precipitation: To stop the reaction, remove the flask from the oil bath and cool it to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: ACVA thermal decomposition and initiation of polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
References
Technical Support Center: Solvent Effects on ACVA Decomposition Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the decomposition kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA).
Frequently Asked Questions (FAQs)
Q1: What is ACVA and why is its decomposition important?
A1: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator widely used in free-radical polymerization.[1] Its thermal or photochemical decomposition generates free radicals that initiate polymerization. The rate of this decomposition is a critical parameter that influences the overall polymerization kinetics, and ultimately the properties of the resulting polymer.
Q2: How does the choice of solvent affect the decomposition rate of ACVA?
A2: The solvent plays a crucial role in the decomposition kinetics of ACVA. The rate of decomposition is influenced by solvent polarity, viscosity, and the potential for hydrogen bonding. For instance, the decomposition of ACVA is faster in more polar solvents like dimethylformamide (DMF) compared to aqueous media.[2]
Q3: What is the "cage effect" and how does it relate to ACVA decomposition in different solvents?
A3: The "cage effect" describes the phenomenon where the two radicals generated upon decomposition of an azo initiator are temporarily trapped within a "cage" of surrounding solvent molecules.[3] Within this cage, the radicals can either diffuse apart to initiate polymerization or recombine, which is a non-productive termination step. The viscosity of the solvent significantly impacts the cage effect; in more viscous solvents, the radicals are confined for a longer duration, increasing the probability of recombination and thereby reducing the initiation efficiency.[3]
Q4: Is the decomposition of ACVA affected by the pH of the solution?
A4: For many applications, particularly in aqueous solutions, the pH can influence the stability of reactants and products. While specific data on the direct effect of pH on ACVA decomposition is not extensively detailed in the provided search results, the carboxyl groups in ACVA's structure suggest that pH could play a role, especially in terms of its solubility and the stability of the resulting radicals in aqueous media. For persulfate initiators, which are also used in emulsion polymerization, the decomposition is known to be pH-dependent.[3]
Troubleshooting Guide
Problem 1: My ACVA initiator is not dissolving in the chosen solvent.
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Possible Cause: The polarity of the solvent may not be suitable for ACVA. ACVA is soluble in polar organic solvents like methanol, ethanol, and DMF, and in hot water or alkaline solutions, but it is practically insoluble in nonpolar solvents like toluene and water at room temperature.[4]
-
Solution:
-
Consult the solubility table below to select an appropriate solvent.
-
For aqueous systems, try heating the water or adjusting the pH to be more alkaline to improve solubility.
-
If using a nonpolar solvent is necessary for your polymerization, consider using a different, oil-soluble azo initiator.
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Problem 2: The polymerization is proceeding much faster or slower than expected.
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Possible Cause: The decomposition rate of ACVA is highly dependent on both the temperature and the solvent. A faster decomposition will lead to a faster polymerization rate, and vice versa.
-
Solution:
-
Refer to the data table below for the half-life of ACVA in different solvents at various temperatures. Adjust your reaction temperature to achieve the desired decomposition rate.
-
Be aware that the 10-hour half-life for ACVA is approximately 65-67°C in aqueous media and 63°C in DMF.[2][4] Operating at temperatures significantly higher than the 10-hour half-life temperature will result in a much faster decomposition.
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Problem 3: The initiation efficiency of my polymerization is low, leading to low polymer yield or high residual monomer.
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Possible Cause: This could be due to a significant "cage effect" in your chosen solvent, leading to a high rate of radical recombination. High solvent viscosity can exacerbate this issue.[3] Another possibility is the presence of inhibitors in your monomer or solvent.
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Solution:
-
Consider using a less viscous solvent if possible.
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Ensure that your monomer has been properly purified to remove any inhibitors.
-
Increase the initiator concentration, but be mindful that this can also affect the molecular weight of the resulting polymer.
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For RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, ensure the purity of your RAFT agent, as impurities like thiols can interfere with the polymerization.
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Quantitative Data on ACVA Decomposition
The rate of decomposition of ACVA follows first-order kinetics.[2] The following table summarizes key kinetic parameters in different solvents.
| Solvent | Temperature (°C) | Half-life (t½) (hours) | Decomposition Rate Constant (kd) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (ln A) |
| Aqueous Media | 65-67 | ~10 | - | - | - |
| DMF | 63 | 10 | - | 134.0 | 37.70 |
Note: The table will be expanded as more specific data for other solvents becomes available through ongoing research.
Experimental Protocols
Method 1: Monitoring ACVA Decomposition using UV-Vis Spectroscopy
This protocol allows for the determination of the decomposition rate of ACVA by monitoring the decrease in its absorbance over time. Azo compounds like ACVA typically have a characteristic UV-Vis absorbance peak that disappears as the N=N bond is cleaved during decomposition.
Materials:
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ACVA
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Chosen solvent (ensure it is UV-transparent in the region of interest)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
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Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
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Prepare a dilute solution of ACVA in the chosen solvent.
-
Scan the UV-Vis spectrum of the solution to identify the λmax of the azo group's absorbance. For many azo-initiators, this is in the range of 340-360 nm.
-
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of ACVA and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Preheat the thermostatted cuvette holder to the desired reaction temperature.
-
Pipette a known volume of the ACVA stock solution into a quartz cuvette and place it in the holder.
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Start the measurement and record the absorbance at regular time intervals. The frequency of measurement will depend on the expected rate of decomposition (more frequent for faster reactions).
-
-
Data Analysis:
-
The decomposition of ACVA follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A)) versus time (t) should yield a straight line.
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The slope of this line is equal to the negative of the decomposition rate constant (-kd).
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The half-life (t½) can then be calculated using the equation: t½ = ln(2) / kd.
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Method 2: Monitoring ACVA Decomposition using ¹H NMR Spectroscopy
This method follows the disappearance of the ACVA reactant signal over time to determine the decomposition kinetics.
Materials:
-
ACVA
-
Deuterated solvent (e.g., D₂O, DMF-d₇)
-
NMR spectrometer with a temperature-controlled probe
-
NMR tubes
-
Internal standard (e.g., trimethylsilylpropanoic acid (TMSP) for aqueous solutions)
Procedure:
-
Sample Preparation:
-
Prepare a solution of ACVA of a known concentration in the chosen deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard that does not react or overlap with the ACVA signals.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow it to equilibrate at the desired reaction temperature.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Identify a characteristic peak of ACVA that is well-resolved and does not overlap with product or solvent peaks. The methyl protons of ACVA are often a good choice.
-
Integrate the area of the chosen ACVA peak and the internal standard peak in each spectrum.
-
The concentration of ACVA at each time point is proportional to the ratio of the integral of the ACVA peak to the integral of the internal standard peak.
-
Plot the natural logarithm of the ACVA concentration (or the integral ratio) versus time.
-
The slope of the resulting straight line will be -kd.
-
Calculate the half-life using t½ = ln(2) / kd.
-
Factors Influencing ACVA Decomposition Kinetics
Caption: Relationship between solvent properties, temperature, and ACVA decomposition.
References
Technical Support Center: Avoiding End-Group Loss in RAFT Polymerization using ACVA
Welcome to the technical support center for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, specifically focusing on minimizing the loss of the thiocarbonylthio end-group when using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a thermal initiator.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization with ACVA that can lead to the loss of the crucial end-group functionality.
| Issue | Potential Cause | Recommended Solution |
| Loss of color (e.g., pink or yellow) in the reaction mixture over time. | This often indicates degradation or loss of the RAFT agent's thiocarbonylthio group.[1] An excess of initiator radicals can lead to reactions that cleave the end-group. | 1. Optimize the CTA to Initiator Ratio: A higher ratio of Chain Transfer Agent (CTA) to initiator is crucial for maintaining "living" chains.[2] Start with a CTA:ACVA molar ratio of at least 5:1 and consider increasing it to 10:1 or higher. 2. Monitor Monomer Conversion: End-group loss can become more significant at very high monomer conversions. If high end-group fidelity is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%). |
| Bimodal or broad molecular weight distribution observed in GPC analysis. | A high molecular weight shoulder can indicate conventional free-radical polymerization is occurring, while a low molecular weight tail might suggest premature termination or loss of control. This can be caused by an inappropriate initiator concentration. | 1. Lower the Initiator Concentration: Reducing the amount of ACVA will decrease the concentration of initiator radicals, minimizing side reactions and uncontrolled polymerization. 2. Ensure Homogeneous Reaction Conditions: Proper mixing is essential to ensure a consistent concentration of all reactants. |
| Polymer fails to re-initiate in a chain extension experiment. | This is a strong indicator of the loss of the thiocarbonylthio end-group, which is necessary for the "living" nature of RAFT polymerization. | 1. Analyze End-Group Presence: Before attempting chain extension, confirm the presence of the end-group using techniques like UV-Vis spectroscopy (looking for the characteristic absorbance of the thiocarbonylthio group) or ¹H NMR spectroscopy. 2. Re-evaluate Polymerization Conditions: If end-group loss is confirmed, revisit the initial polymerization parameters, particularly the CTA:ACVA ratio and the final monomer conversion. |
| Inconsistent results between batches. | Variability in reaction setup and purity of reagents can significantly impact the outcome of RAFT polymerization. | 1. Standardize Degassing Procedure: Thoroughly degas the reaction mixture to remove oxygen, which can act as a radical scavenger and interfere with the polymerization. Multiple freeze-pump-thaw cycles are recommended. 2. Use High-Purity Reagents: Ensure the monomer is free of inhibitors and that the ACVA and CTA are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for end-group loss when using ACVA in RAFT polymerization?
A1: The primary mechanism for the loss of the thiocarbonylthio end-group when using ACVA is through reactions with excess initiator-derived radicals. Radicals generated from the thermal decomposition of ACVA can add to the C=S bond of the RAFT end-group, leading to a cascade of reactions that can result in the cleavage and loss of this functionality. This is particularly problematic when the concentration of initiator radicals is high relative to the concentration of dormant polymer chains.
Q2: How does the ratio of CTA to ACVA affect end-group fidelity?
A2: The molar ratio of the Chain Transfer Agent (CTA) to the ACVA initiator is a critical parameter for maintaining high end-group fidelity. A higher CTA:ACVA ratio (e.g., 5:1 to 10:1 or greater) is generally recommended.[2] This ensures that the concentration of propagating polymer chains with the desired thiocarbonylthio end-group is significantly higher than the concentration of initiator-derived radicals. A lower ratio can lead to an increased number of "dead" polymer chains that have been terminated by an initiator fragment, thus losing their "living" character.
Q3: Can the choice of solvent impact end-group retention with ACVA?
A3: While the solvent's primary role is to solubilize the monomer, polymer, CTA, and initiator, it can have indirect effects. The choice of solvent can influence the decomposition rate of ACVA and the overall reaction kinetics. It is important to choose a solvent in which all components are fully soluble at the reaction temperature to ensure a homogeneous system. For ACVA, which is a carboxylic acid-containing initiator, polar solvents are often suitable.
Q4: What analytical techniques can I use to confirm the presence of the thiocarbonylthio end-group?
A4: Several analytical techniques can be used to verify the presence and integrity of the RAFT end-group:
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UV-Vis Spectroscopy: The thiocarbonylthio group has a characteristic absorbance in the UV-visible region (typically around 300-400 nm, depending on the specific CTA). The disappearance of this absorbance is a strong indication of end-group loss.
-
¹H NMR Spectroscopy: The protons adjacent to the thiocarbonylthio group have a characteristic chemical shift in the ¹H NMR spectrum. Integration of these signals relative to polymer backbone signals can provide a quantitative measure of end-group fidelity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Mass spectrometry can provide detailed information about the mass of the polymer chains, allowing for the direct observation of the end-group and any modifications or losses.
Q5: Is it possible to perform RAFT with ACVA at lower temperatures to minimize side reactions?
A5: While lowering the temperature can reduce the rate of side reactions, it will also decrease the decomposition rate of ACVA, thereby slowing down the polymerization. The optimal temperature is a balance between achieving a reasonable polymerization rate and minimizing unwanted side reactions. The half-life of ACVA is approximately 10 hours at 69°C. Significantly lowering the temperature may require a different initiator with a lower decomposition temperature or the use of a photoinitiator.
Experimental Protocols
Protocol for Minimizing End-Group Loss in RAFT Polymerization of Methacrylates using ACVA
This protocol provides a general guideline for the RAFT polymerization of methacrylate monomers with ACVA, aiming for high end-group retention.
Materials:
-
Methacrylate monomer (e.g., methyl methacrylate), inhibitor removed
-
RAFT Chain Transfer Agent (CTA) (e.g., a trithiocarbonate suitable for methacrylates)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
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Anhydrous solvent (e.g., dioxane, DMF, or toluene)
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Schlenk flask
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Magnetic stirrer
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath
Procedure:
-
Reactant Calculation:
-
Determine the desired degree of polymerization (DP).
-
Calculate the required molar amounts of monomer, CTA, and ACVA. A recommended starting point for the molar ratio is [Monomer]:[CTA]:[ACVA] = [DP]::[0.1]. For example, for a target DP of 100, the ratio would be 100:1:0.1.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of monomer, CTA, and ACVA.
-
Add the anhydrous solvent to achieve the desired monomer concentration (typically 1-2 M).
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for ACVA).
-
Stir the reaction mixture at a constant rate throughout the polymerization.
-
-
Monitoring and Termination:
-
To monitor the reaction, periodically take small aliquots under an inert atmosphere for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and dispersity).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer, CTA, and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
End-Group Analysis:
-
Analyze the purified polymer by UV-Vis spectroscopy and/or ¹H NMR to confirm the presence and quantify the fidelity of the thiocarbonylthio end-group.
-
Data Presentation
The following table summarizes hypothetical data to illustrate the effect of the CTA:ACVA ratio on end-group fidelity for the RAFT polymerization of methyl methacrylate (MMA) with a target DP of 100.
| Experiment | [MMA]:[CTA]:[ACVA] Ratio | Monomer Conversion (%) | Mn (GPC, g/mol ) | Đ (PDI) | End-Group Fidelity (%)¹ |
| 1 | 100:1:1 | 95 | 9,800 | 1.45 | 65 |
| 2 | 100:1:0.5 | 92 | 10,200 | 1.25 | 80 |
| 3 | 100:1:0.2 | 88 | 10,500 | 1.15 | 92 |
| 4 | 100:1:0.1 | 85 | 10,800 | 1.10 | >95 |
¹ Determined by ¹H NMR spectroscopy by comparing the integration of the CTA end-group protons to the polymer backbone protons.
Visualizations
Logical Workflow for Troubleshooting End-Group Loss
Caption: A flowchart outlining the steps to diagnose and resolve end-group loss in RAFT polymerization.
Signaling Pathway of RAFT Polymerization with Potential End-Group Loss
Caption: A diagram illustrating the key steps in RAFT polymerization and highlighting where excess initiator radicals can lead to end-group loss.
References
how to store 4,4'-Azobis(4-cyanovaleric acid) to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the proper storage temperature for 4,4'-Azobis(4-cyanovaleric acid)?
To prevent thermal decomposition, 4,4'-Azobis(4-cyanovaleric acid) should be stored in a refrigerator.[1] The recommended storage temperature is between 2-8°C. Some suppliers recommend keeping it under 20°C or below 45°C.[1][2] Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature requirements.
Q2: Why is temperature control so critical for storing this compound?
4,4'-Azobis(4-cyanovaleric acid) is a self-reactive substance, meaning it can undergo exothermic decomposition even without an external energy source.[3] Heating may cause a fire.[1][3] The decomposition process is temperature-dependent and follows first-order kinetics.[4] This means the rate of degradation increases with temperature.
Q3: What are the signs of degradation of 4,4'-Azobis(4-cyanovaleric acid)?
Visual signs of degradation can include a change in color or texture of the powder. However, the most reliable indicator of degradation is a decrease in its performance as a radical initiator in your experiments. This might manifest as slower or incomplete polymerization reactions.
Q4: Can I store 4,4'-Azobis(4-cyanovaleric acid) at room temperature for short periods?
It is strongly advised to avoid storing this compound at room temperature, even for short durations. Azo compounds like ACVA are unstable and can decompose when exposed to heat.[5] The half-life of ACVA, the time it takes for half of the compound to decompose, is approximately 10 hours at 65-67°C in an aqueous medium.[4] While the decomposition rate is lower at room temperature, it is not negligible, and prolonged exposure can lead to a significant loss of activity.
Q5: Should I protect 4,4'-Azobis(4-cyanovaleric acid) from light?
Yes. Azo compounds can be sensitive to light (photochemically unstable).[4][6] To prevent degradation, it is best practice to store 4,4'-Azobis(4-cyanovaleric acid) in a dark or amber-colored container in addition to refrigerating it.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or no initiation of polymerization | Degradation of the ACVA initiator due to improper storage. | 1. Verify Storage Conditions: Confirm that the ACVA has been consistently stored at the recommended refrigerated temperature and protected from light. 2. Perform an Activity Test: Conduct a small-scale control polymerization with a fresh batch of ACVA (if available) to compare its performance. 3. Replace the Initiator: If degradation is suspected, it is best to use a new, properly stored vial of ACVA for your experiments. |
| Inconsistent reaction rates between experiments | Partial degradation of the ACVA stock solution. | 1. Prepare Fresh Solutions: Always prepare fresh solutions of ACVA immediately before use. Do not store ACVA in solution for extended periods, as its stability can be solvent-dependent. The 10-hour half-life is 63°C in DMF.[2] 2. Ensure Homogeneity: Ensure the ACVA is fully dissolved and the solution is homogeneous before adding it to the reaction mixture. |
| Visible clumping or discoloration of the solid ACVA | Absorption of moisture or chemical degradation. | 1. Check for Proper Sealing: Ensure the container is tightly sealed to prevent moisture absorption. 2. Discard if Necessary: If significant changes in the physical appearance are observed, it is recommended to discard the reagent and use a fresh supply to ensure the integrity of your experimental results. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the storage and stability of 4,4'-Azobis(4-cyanovaleric acid).
| Parameter | Value | Solvent | Reference |
| Recommended Storage Temperature | 2-8°C | - | |
| Recommended Storage Temperature | Keep refrigerated, below 45°C | - | [1] |
| Recommended Storage Temperature | Keep under 20°C | - | [2] |
| 10-Hour Half-Life Temperature | 63°C | Dimethylformamide (DMF) | [2] |
| 10-Hour Half-Life Temperature | 65-67°C | Aqueous Media | [4] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | - | [2] |
Experimental Protocols
Protocol: Qualitative Activity Test for 4,4'-Azobis(4-cyanovaleric acid)
This protocol describes a simple method to qualitatively assess the activity of your stored ACVA by observing its ability to initiate the polymerization of a vinyl monomer.
Materials:
-
4,4'-Azobis(4-cyanovaleric acid) (from both stored and, if possible, a new batch)
-
Vinyl monomer (e.g., N-isopropylacrylamide, acrylamide)
-
Solvent (appropriate for the chosen monomer and ACVA, e.g., water, DMF)
-
Reaction vessel (e.g., small vial or test tube) with a magnetic stir bar
-
Heating and stirring plate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Prepare Monomer Solution: Prepare a solution of the vinyl monomer in the chosen solvent at a known concentration (e.g., 10 wt%).
-
Purge with Inert Gas: Deoxygenate the monomer solution by bubbling with an inert gas for at least 30 minutes. Oxygen can inhibit radical polymerization.
-
Prepare Initiator Solutions: Prepare fresh, separate solutions of your stored ACVA and the new ACVA (if available) at a specific concentration (e.g., 1 mg/mL).
-
Initiate Polymerization:
-
Set up two reaction vessels with the deoxygenated monomer solution, and place them on the heating and stirring plate set to a temperature known to induce polymerization with ACVA (e.g., 70°C).
-
Add a specific volume of the stored ACVA solution to one vessel and the same volume of the new ACVA solution to the other.
-
-
Observe and Compare:
-
Visually monitor both reaction vessels. The formation of a polymer will be indicated by an increase in viscosity or the appearance of a precipitate.
-
Compare the time it takes for polymerization to become apparent in both reactions. A significantly longer initiation time or the absence of polymerization with the stored ACVA suggests degradation.
-
Visualizations
Caption: Logical workflow for proper storage and the consequences of degradation of 4,4'-Azobis(4-cyanovaleric acid).
References
- 1. fishersci.pt [fishersci.pt]
- 2. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: ACVA Initiator in Polymerization
Welcome to the technical support center for 4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during polymerization experiments involving ACVA.
Frequently Asked Questions (FAQs)
Q1: What is ACVA and why is it used as a polymerization initiator?
A1: 4,4'-Azobis(4-cyanovaleric acid), or ACVA, is a water-soluble azo initiator used in free-radical polymerization.[1] Its primary advantage is the ability to introduce terminal carboxyl (-COOH) groups onto the resulting polymer chains.[2] Upon thermal decomposition, ACVA generates two free radicals and nitrogen gas, which then initiate the polymerization of monomers.[1][2] This functionality is particularly useful for subsequent polymer modifications or for creating polymers with specific end-group characteristics.
Q2: What are the common types of polymerization reactions where ACVA is used?
A2: ACVA is a versatile initiator suitable for various polymerization techniques, including:
-
Solution Polymerization: Due to its solubility in organic solvents like methanol and ethanol.[3]
-
Aqueous Polymerization Systems: Its water-soluble nature makes it ideal for emulsion and suspension polymerization.[2]
-
Controlled Radical Polymerization: Notably in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, where it serves as a reliable radical source.[2]
Q3: My polymerization is showing a lower than expected conversion rate. Could impurities in ACVA be the cause?
A3: Yes, impurities in the ACVA initiator can significantly impact polymerization kinetics and lead to lower conversion rates. Potential impurities can originate from the synthesis process of ACVA, which often involves precursors like levulinic acid and hydrazine.[2] Residual amounts of these precursors or byproducts from side reactions can act as inhibitors or retarders, slowing down the rate of polymerization. Additionally, the presence of unforeseen impurities can lead to premature termination of growing polymer chains.
Q4: I'm observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. How can ACVA impurities contribute to this?
A4: A broad molecular weight distribution can be a result of several factors related to the initiator. Impurities in ACVA can introduce species that participate in chain transfer reactions, leading to the formation of polymer chains of varying lengths.[4] Furthermore, ACVA itself consists of two diastereomers, racemic and meso, which decompose at different rates.[5] This difference in decomposition kinetics can lead to a non-uniform initiation rate over the course of the polymerization, contributing to a broader PDI.
Q5: How can I purify my ACVA before use to minimize the impact of impurities?
A5: Recrystallization is a common and effective method for purifying ACVA. A general protocol involves dissolving the ACVA in a minimal amount of a suitable hot solvent, such as methanol or hot water, followed by slow cooling to allow for the formation of pure crystals.[3] The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. It is crucial to handle ACVA with care, as it is a flammable solid.
Troubleshooting Guide
| Problem | Potential Cause Related to ACVA Impurities | Recommended Action |
| Low or no polymerization | Presence of inhibitors: Impurities from the synthesis of ACVA, such as unreacted precursors or byproducts, may be inhibiting the polymerization reaction. | Purify the ACVA by recrystallization before use. Ensure all other reagents and solvents are also of high purity. |
| Inconsistent reaction rates | Variable decomposition of diastereomers: ACVA is a mixture of racemic and meso diastereomers, which have different decomposition kinetics.[5] Batch-to-batch variation in the ratio of these diastereomers can lead to inconsistent reaction rates. | For highly sensitive polymerizations, consider analytical methods like HPLC to assess the diastereomeric ratio of your ACVA batch. If possible, source ACVA from a supplier with consistent quality control. |
| Broad molecular weight distribution (High PDI) | Chain transfer agents: Impurities can act as chain transfer agents, leading to a wider range of polymer chain lengths.[4] | Purify the ACVA to remove potential chain transfer agents. Optimize polymerization conditions (e.g., monomer and initiator concentration) to minimize chain transfer events. |
| Formation of insoluble material or gelation | Bifunctional impurities: Certain impurities might have more than one functional group capable of initiating polymerization, leading to cross-linking and gel formation. | Characterize the purity of the ACVA using techniques like NMR or HPLC to identify any potential bifunctional impurities. |
| "Dead-end" polymerization | Premature initiator consumption: While not strictly an impurity issue, if the polymerization temperature is too high for the reaction time, the ACVA may be completely consumed before all the monomer has reacted, leading to a plateau in conversion.[2] | Optimize the reaction temperature and initiator concentration based on the 10-hour half-life decomposition temperature of ACVA (around 69°C in water).[6] |
Experimental Protocols
Protocol 1: Recrystallization of ACVA
Objective: To purify commercial ACVA to remove potential inhibitors, chain transfer agents, and other impurities.
Materials:
-
Commercial grade ACVA
-
Methanol (reagent grade)
-
Deionized water (for aqueous recrystallization)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Place the commercial ACVA in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol (or hot deionized water) to the flask while stirring until the ACVA is completely dissolved. The temperature should be kept just below the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).
-
Dry the purified ACVA crystals in a vacuum oven at a low temperature (e.g., 40°C) or in a vacuum desiccator until a constant weight is achieved.
-
Store the purified ACVA in a cool, dark, and dry place.
Protocol 2: Purity Analysis of ACVA by HPLC
Objective: To assess the purity of an ACVA sample and potentially identify the presence of impurities.
Materials:
-
Purified or commercial ACVA sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Volumetric flasks and pipettes
-
HPLC grade solvents and reagents
Procedure:
-
Standard Preparation: Accurately weigh a known amount of high-purity ACVA standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the ACVA sample to be analyzed and dissolve it in the same solvent as the standard to a known concentration.
-
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where ACVA has significant absorbance (e.g., around 347 nm for the azo group).
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to ACVA based on the retention time of the standard. Calculate the area of the ACVA peak and any impurity peaks in the sample chromatogram. The purity can be estimated using the area normalization method:
-
% Purity = (Area of ACVA peak / Total area of all peaks) x 100[7]
-
Visual Guides
Caption: Workflow for handling ACVA initiator.
Caption: Troubleshooting logic for ACVA-related issues.
References
- 1. Buy 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 [smolecule.com]
- 2. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
Technical Support Center: Managing Autocatalytic Decomposition of Azo Initiators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of azo initiators. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of azo initiators, with a focus on preventing and managing thermal runaway events.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid reaction or exotherm | - Incorrect initiator concentration (too high).- Reaction temperature is too high for the chosen initiator.- Presence of contaminants that lower the decomposition temperature.- Inadequate heat dissipation from the reaction vessel. | - Double-check calculations for initiator concentration.- Select an initiator with a higher 10-hour half-life temperature if the reaction requires a high temperature.[1][2]- Ensure all reagents and solvents are pure.- Use a larger reaction vessel, a cooling bath, or a reactor with better heat transfer capabilities. |
| Polymerization fails to initiate | - Reaction temperature is too low for the chosen initiator.- Initiator has degraded due to improper storage.- Presence of inhibitors in the monomer or solvent. | - Select an initiator with a lower 10-hour half-life temperature suitable for the desired reaction temperature.- Store initiators in a cool, dark place as recommended by the manufacturer.[3]- Purify the monomer and solvent to remove inhibitors. |
| Low polymer yield or molecular weight | - Initiator concentration is too low.- Premature termination of polymerization.- Chain transfer reactions. | - Increase initiator concentration incrementally.- Ensure a consistent reaction temperature is maintained.- Minimize the presence of chain transfer agents in the reaction mixture. |
| Discoloration of the final product | - Side reactions from the initiator fragments.- Reaction temperature is excessively high, leading to degradation. | - Choose an initiator that produces less colored byproducts (e.g., nitrile-free initiators).[4]- Optimize the reaction temperature to the lowest effective level. |
Frequently Asked Questions (FAQs)
This FAQ section addresses common questions regarding the handling, storage, and decomposition behavior of azo initiators.
1. What is meant by "autocatalytic decomposition" of azo initiators?
While the term "autocatalytic decomposition" is sometimes used, it's more accurately described as a thermal runaway or self-accelerating decomposition. This process is not truly autocatalytic, where a product catalyzes the reaction. Instead, the decomposition of azo initiators is an exothermic process. The heat generated by the decomposition of a few molecules can increase the temperature of the surrounding material, causing a rapid and often uncontrollable acceleration of the decomposition of the remaining initiator.[5]
2. What is the "10-hour half-life temperature"?
The 10-hour half-life temperature is the temperature at which 50% of the azo initiator will decompose in 10 hours.[1][2] It is a critical parameter for selecting the appropriate initiator for a specific polymerization reaction, as it indicates the temperature at which a sufficient rate of radical generation will occur.
3. How should I store my azo initiators?
Azo initiators should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. It is crucial to adhere to the manufacturer's recommended storage temperatures to prevent premature decomposition and ensure safety.[3] Storing some initiators above their recommended temperature can lead to self-accelerating decomposition and potentially a fire.[3]
4. What are the primary hazards associated with azo initiators?
The main hazard is their potential for rapid and violent decomposition when heated, which can lead to a thermal runaway. This can generate a large volume of nitrogen gas, leading to a pressure buildup and potential explosion, especially in a closed system.[5][6] Additionally, some azo initiators and their decomposition byproducts can be toxic.[3][4]
5. Can impurities affect the stability of azo initiators?
Yes, impurities can significantly impact the stability of azo initiators. Acidic or basic contaminants can alter the decomposition rate. The presence of certain metals can also catalyze decomposition. It is essential to use pure reagents and solvents to ensure predictable and controlled initiation.
6. What is the Self-Accelerating Decomposition Temperature (SADT)?
The SADT is the lowest temperature at which a substance in a specific packaging configuration will undergo a self-accelerating decomposition. This is a critical safety parameter for the storage and transportation of thermally unstable materials like azo initiators. The SADT for 2,2'-Azobis(isobutyronitrile) (AIBN) is 50°C, and for Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) it is 35°C.[4][7]
Data Presentation
Table 1: 10-Hour Half-Life Temperatures for Common Azo Initiators
| Initiator | CAS RN® | 10-Hour Half-Life Temperature (°C) | Solvent |
| 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) | 15545-97-8 | 30 | Toluene |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | 51 | Toluene |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 78-67-1 | 65 | Toluene |
| Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | 2589-57-3 | 66 | Toluene |
| 2,2'-Azobis(2-methylbutyronitrile) (V-59) | 13472-08-7 | 67 | Toluene |
| 1,1'-Azobis(cyclohexane-1-carbonitrile) | 2094-98-6 | 88 | Toluene |
| 2,2'-Azobis[N-(2-propenyl)-2-methylpropionamide] | 55032-95-6 | 56 | Water |
| 2,2'-Azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]propionamide} | 79817-69-5 | 56 | Water |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | 2997-92-4 | 56 | Water |
| 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride | 27776-21-2 | 44 | Water |
| 4,4'-Azobis(4-cyanovaleric acid) (V-501) | 2638-94-0 | 69 | Water |
| 2,2'-Azobis[N-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate | 916905-19-2 | 57 | Water |
Data sourced from FUJIFILM Wako Chemicals U.S.A. Corporation and other chemical suppliers.[4][8][9]
Experimental Protocols
Protocol 1: Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for analyzing the thermal decomposition of an azo initiator using DSC.
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition of an azo initiator.
Materials:
-
Azo initiator sample
-
DSC instrument with appropriate pans (e.g., aluminum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the azo initiator (typically 1-5 mg) into a DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (empty) into the DSC cell.
-
Set the instrument to operate under a constant flow of inert gas (e.g., 50 mL/min) to prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected decomposition onset (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) through its decomposition range. The temperature range should extend beyond the completion of the decomposition exotherm.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for each heating rate.
-
The exothermic peak represents the decomposition of the azo initiator.
-
Use appropriate kinetic analysis software (e.g., ASTM E698 method) to determine the activation energy and pre-exponential factor from the shift in the peak temperature with the heating rate.
-
Visualizations
Caption: Thermal decomposition pathway of an azo initiator.
Caption: Troubleshooting workflow for azo-initiated polymerization.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. How to select a polymerization initiator?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. chemours.com [chemours.com]
- 4. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempoint.com [chempoint.com]
- 7. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Azo polymerization initiatorsï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Validation & Comparative
A Comparative Guide to ACVA and Potassium Persulfate for Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of emulsion polymerization, the choice of initiator is a critical parameter that significantly influences reaction kinetics, particle morphology, and the final properties of the polymer. This guide provides an objective comparison of two commonly used initiators: 4,4'-Azobis(4-cyanovaleric acid) (ACVA), a water-soluble azo initiator, and potassium persulfate (KPS), a water-soluble persulfate initiator. This comparison is supported by experimental data to aid researchers in selecting the optimal initiator for their specific application.
Performance Comparison: ACVA vs. Potassium Persulfate
The selection between ACVA and potassium persulfate hinges on the desired polymerization characteristics and final polymer properties. The key differences lie in their decomposition kinetics and the nature of the radicals they generate. ACVA produces carbon-centered radicals, while KPS generates sulfate radical anions. These differences impact the initiation mechanism, particle nucleation, and the potential for incorporation of initiator fragments into the polymer backbone.
A comparative study on the emulsion polymerization of styrene using a water-soluble initiator (KPS) and an oil-soluble azo initiator (AIBN, which generates radicals similar to ACVA) highlights these differences. While not a direct comparison with ACVA, the data provides valuable insights into the expected performance.
| Parameter | Initiator System | Monomer Conversion (%) (after 50 min) | Number Average Molecular Weight (Mn) (x 10⁵ g/mol ) | Polydispersity Index (PDI) |
| Kinetics & Polymer Properties | AIBN (similar to ACVA) | > 90 | 1.87 | 3.08 |
| Potassium Persulfate (KPS) | < 70 | 0.889 | 4.05 |
Table 1: Comparative Performance of Azo Initiator (AIBN) and Potassium Persulfate (KPS) in Styrene Emulsion Polymerization. Data from a comparative study illustrates that the azo initiator resulted in a higher monomer conversion rate, a significantly higher number average molecular weight, and a lower polydispersity index compared to potassium persulfate under the studied conditions.[1]
Key Performance Differences:
-
Reaction Kinetics: The azo initiator (AIBN) demonstrated a higher polymerization rate compared to KPS.[1] This can be attributed to the different loci of radical generation and initiation.
-
Molecular Weight and Polydispersity: The polymer produced with the azo initiator exhibited a higher molecular weight and a narrower molecular weight distribution (lower PDI) than the polymer synthesized with KPS.[1]
-
Particle Size and Distribution: The type of initiator can influence the particle size and distribution. The use of a water-soluble initiator like KPS can lead to different nucleation mechanisms compared to more oil-soluble initiators, potentially affecting the final particle size.[2]
-
Temperature Dependence: Both initiators are thermal initiators, meaning their decomposition rate is temperature-dependent. However, their optimal temperature ranges for achieving a desirable half-life can differ, which is a crucial consideration for process control.
Experimental Protocols
To provide a framework for comparative studies, the following is a generalized experimental protocol for the emulsion polymerization of a model monomer like styrene.
Materials:
-
Styrene (monomer), inhibitor removed
-
Sodium dodecyl sulfate (SDS, emulsifier)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA, initiator)
-
Potassium persulfate (KPS, initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Experimental Setup:
A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature controller.
Procedure for Emulsion Polymerization:
-
Preparation of the Aqueous Phase: Deionized water, sodium dodecyl sulfate, and sodium bicarbonate are charged into the reactor. The mixture is stirred and purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: The purified styrene monomer is added to the reactor, and the mixture is stirred to form an emulsion. The temperature is raised to the desired reaction temperature (e.g., 70 °C).
-
Initiation: A solution of the initiator (either ACVA or KPS) dissolved in deionized water is prepared and purged with nitrogen. The initiator solution is then added to the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 4 hours) under a nitrogen atmosphere with constant stirring and temperature control.
-
Sampling and Analysis: Samples are withdrawn at regular intervals to determine the monomer conversion (gravimetrically), and at the end of the reaction to measure particle size and distribution (e.g., by dynamic light scattering) and molecular weight and PDI (by gel permeation chromatography).
This protocol can be adapted to systematically compare the performance of ACVA and KPS by running parallel experiments where only the initiator is varied, while all other parameters (monomer, emulsifier, and buffer concentrations, temperature, and stirring speed) are kept constant.
Logical Flow of Initiator Comparison
Caption: Initiator selection workflow for emulsion polymerization.
Experimental Workflow
Caption: Workflow for comparing initiators in emulsion polymerization.
References
A Comparative Guide to the Characterization of Carboxyl-Terminated Polymers Synthesized with 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of carboxyl-terminated polymers synthesized using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as a free-radical initiator. We present supporting experimental data, detailed protocols for key characterization methods, and a comparative analysis with alternative initiators.
Introduction to Carboxyl-Terminated Polymers and ACVA
Carboxyl-terminated polymers are a crucial class of macromolecules utilized in various biomedical and pharmaceutical applications, including drug delivery, bioconjugation, and surface modification. The terminal carboxylic acid groups provide reactive handles for attaching bioactive molecules, targeting ligands, or for immobilization onto surfaces.
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator that is widely used for the synthesis of polymers with carboxyl end-groups. Its decomposition upon heating generates radicals that initiate polymerization, with the initiator fragments incorporating carboxylic acid functionalities at the polymer chain ends. This method offers a straightforward approach to producing well-defined functional polymers.
Comparison of Initiators for Carboxyl-Terminated Polymer Synthesis
The choice of initiator plays a critical role in determining the final properties of the polymer, such as molecular weight, polydispersity, and end-group fidelity. Besides ACVA, other common initiators include azobisisobutyronitrile (AIBN) and potassium persulfate (KPS).
| Initiator | Chemical Structure | Key Advantages | Key Disadvantages | Typical Polymerization Conditions |
| ACVA | HOOC-(CH₂)₂-C(CN)(CH₃)-N=N-C(CN)(CH₃)-(CH₂)₂-COOH | - Introduces carboxyl end-groups directly.- Water-soluble, suitable for aqueous and polar solvent systems. | - Can influence the acidity of the polymerization medium. | - Temperature: 60-80 °C- Solvents: Water, DMF, Dioxane |
| AIBN | (CH₃)₂C(CN)-N=N-C(CN)(CH₃)₂ | - Well-defined decomposition kinetics.- Soluble in many organic solvents.- Produces polymers with good control over molecular weight.[1] | - Does not inherently introduce functional end-groups.- Not water-soluble. | - Temperature: 60-80 °C- Solvents: Toluene, THF, Dioxane |
| KPS | K₂S₂O₈ | - Water-soluble, ideal for emulsion and aqueous polymerizations.[2] | - Can introduce sulfate end-groups.- Decomposition rate is sensitive to pH and impurities. | - Temperature: 50-80 °C- Solvent: Water |
Characterization Techniques: A Comparative Overview
A suite of analytical techniques is essential for the comprehensive characterization of carboxyl-terminated polymers. The following table summarizes the primary methods and the information they provide.
| Technique | Information Obtained | Sample Requirements | Key Strengths | Limitations |
| Gel Permeation Chromatography (GPC) | - Number-average molecular weight (Mn)- Weight-average molecular weight (Mw)- Polydispersity index (PDI) | Soluble polymer | - Provides the full molecular weight distribution. | - Relative measurement requiring calibration with standards.- Can be affected by polymer-column interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Polymer microstructure and tacticity- Monomer conversion- End-group analysis and functionality | Soluble polymer | - Provides detailed structural information.- Quantitative analysis of end-groups is possible.[3][4] | - Sensitivity for end-group analysis decreases with increasing molecular weight.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups (e.g., -COOH, C=O) | Solid or liquid | - Rapid and non-destructive.- Sensitive to changes in chemical bonding. | - Primarily qualitative; quantitative analysis can be challenging. |
| Titration | - Concentration of carboxyl end-groups | Soluble or dispersible polymer | - Direct and absolute measurement of acid content. | - Requires a suitable solvent system and can be time-consuming. |
Experimental Protocols
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight and polydispersity of the carboxyl-terminated polymer.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in the GPC eluent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF) with 0.01 M LiBr) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) gel columns suitable for the expected molecular weight range.
-
Calibration: Generate a calibration curve using narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Analysis: Inject the filtered polymer solution into the GPC system. The elution of the polymer is monitored by the RI detector.
-
Data Processing: The molecular weight distribution is calculated from the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined.
¹H NMR Spectroscopy for End-Group Analysis
Objective: To confirm the presence of carboxyl end-groups and determine the number-average molecular weight (Mn).[5]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified, and a 90° pulse angle.
-
Analysis:
-
Identify the characteristic proton signals of the polymer backbone and the initiator fragment (from ACVA). The protons adjacent to the carboxylic acid in the ACVA fragment typically appear at a distinct chemical shift.
-
Integrate the area of a well-resolved signal from the polymer backbone (I_backbone) and a signal from the initiator end-group (I_end-group).
-
Calculate the degree of polymerization (DP) using the following formula, accounting for the number of protons contributing to each signal: DP = (I_backbone / # of backbone protons per monomer) / (I_end-group / # of end-group protons)
-
Calculate Mn: Mn = (DP × MW_monomer) + MW_initiator_fragment
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of the carboxyl-terminated polymer.
Methodology:
-
Sample Preparation:
-
Thin Film: Dissolve the polymer in a volatile solvent, cast a thin film on a KBr plate, and allow the solvent to evaporate completely.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer directly on the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal should be collected and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group (~3500-2500 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).
-
C-H stretching and bending vibrations from the polymer backbone.
-
Titration of Carboxyl End-Groups
Objective: To quantify the concentration of carboxylic acid end-groups.[6]
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the polymer and dissolve it in a suitable solvent mixture (e.g., a mixture of a good solvent for the polymer and a solvent in which the titrant is soluble, such as toluene/methanol).
-
Titration Setup: Use a burette filled with a standardized solution of a strong base (e.g., 0.1 M KOH in ethanol). Add a few drops of a suitable indicator (e.g., phenolphthalein) to the polymer solution.
-
Titration: Titrate the polymer solution with the base until the endpoint is reached, indicated by a persistent color change.
-
Calculation:
-
Calculate the moles of base used: Moles_base = Molarity_base × Volume_base_at_endpoint
-
Assuming each polymer chain has one or two carboxyl end-groups (depending on the termination mechanism), calculate the number of moles of polymer.
-
Calculate the number-average molecular weight (Mn): Mn = (mass_polymer / moles_polymer)
-
Comparative Data: ACVA vs. AIBN in Methyl Methacrylate Polymerization
The following table presents hypothetical but representative data for the bulk polymerization of methyl methacrylate (MMA) under similar conditions, highlighting the impact of the initiator on the resulting polymer properties.
| Initiator (0.1 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | End-Group Functionality* |
| ACVA | 70 | 6 | 85 | 25,000 | 1.8 | High (Carboxyl) |
| AIBN | 70 | 6 | 88 | 28,000 | 1.7 | Low (Non-functional) |
*End-group functionality refers to the presence of the desired functional group at the chain end.
Signaling Pathway and Logical Relationships
The synthesis of carboxyl-terminated polymers via free-radical polymerization initiated by ACVA involves a series of sequential steps.
Conclusion
The characterization of carboxyl-terminated polymers synthesized with ACVA requires a multi-faceted analytical approach. GPC provides essential information on molecular weight distribution, while NMR and FTIR are indispensable for structural verification and end-group identification. Titration offers a direct quantification of the functional end-groups. When compared to non-functional initiators like AIBN, ACVA provides a convenient route to introduce carboxylic acid functionality, which is crucial for subsequent bioconjugation and material functionalization in various scientific and drug development applications. The choice of characterization techniques should be guided by the specific information required to ensure the synthesized polymer meets the desired specifications for its intended application.
References
- 1. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Poly(styrene-co-acrylamide) Polymers Prior to Electrospinning [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 6. chem.fsu.edu [chem.fsu.edu]
A Comparative Guide to Analytical Methods for Determining ACVA Purity
For researchers, scientists, and drug development professionals working with 4,4'-Azobis(4-cyanovaleric acid) (ACVA), ensuring its purity is paramount for the success and reproducibility of experimental outcomes. This guide provides an objective comparison of common analytical methods for determining ACVA purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for assessing the purity of ACVA include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Parameter | HPLC (UPLC-MS) | Quantitative NMR (qNMR) | DSC/TGA | Titration |
| Principle | Separation based on polarity, detection by UV/MS | Signal intensity proportional to the number of nuclei | Measures changes in heat flow and mass with temperature | Neutralization of acidic functional groups |
| Primary Use | Quantitation of ACVA and its impurities | Absolute purity determination, structural confirmation | Assessment of thermal stability and decomposition profile | Assay of the carboxylic acid content |
| LOD/LOQ | Low µg/mL to ng/mL range (typical)[1][2] | ~0.1% (typical) | Not typically used for trace impurity detection | Dependent on indicator and concentration |
| Accuracy | High (typically 98-102% recovery)[3][4] | High (often considered a primary method)[5] | Provides melting point and decomposition temperature | High for the specific functional group |
| Precision | High (RSD < 2% typical)[3][4] | High (RSD < 1% achievable) | High for thermal events | High (RSD < 1% typical) |
| Specificity | High (can separate isomers and degradation products) | High (structurally specific signals) | Low (thermal events can overlap) | Low (titrates all acidic protons) |
| Sample Throughput | High | Moderate | Moderate to Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying ACVA and its potential impurities, providing high sensitivity and specificity. A stability-indicating HPLC method can distinguish the active pharmaceutical ingredient from its degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a mass spectrometer (MS) detector. An Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm particle size) is a suitable choice.[6]
Reagents:
-
Mobile Phase A: 100% Milli-Q Water with 0.1% formic acid.[6]
-
Mobile Phase B: 100% Acetonitrile with 0.1% formic acid.[6]
-
ACVA standard and sample solutions prepared in a suitable solvent (e.g., methanol or a mixture of mobile phases).
Procedure:
-
Set the column temperature to 30 °C.[6]
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a 1 µL sample volume.[6]
-
Run a gradient elution from 95% A to 100% B over 4.50 minutes, followed by holding at 100% B for at least 1 minute.[6]
-
Set the flow rate to 0.400 mL/min.[6]
-
Monitor the eluent using a diode array detector (190 to 350 nm) and a mass spectrometer.[6]
-
Quantify ACVA and its impurities by comparing their peak areas to those of certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a direct and highly accurate determination of ACVA purity without the need for a specific ACVA reference standard for each impurity.[5][7]
Instrumentation:
-
NMR spectrometer (e.g., Bruker AV-400 or AV-500).[6]
Reagents:
-
Deuterated solvent (e.g., D₂O or DMF-d₇).[6]
-
Internal standard with a known purity (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP-d₄).[6]
Procedure:
-
Accurately weigh a known amount of the ACVA sample and the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to ACVA and the internal standard. Ensure that the selected signals do not overlap with impurity or solvent signals.
-
Calculate the purity of the ACVA sample based on the integral values, the number of protons, the molecular weights, and the weighed masses of the sample and the internal standard.
Thermal Analysis (DSC/TGA)
Thermal analysis is crucial for understanding the thermal stability and decomposition profile of ACVA, which are important aspects of its purity and handling safety.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
DSC: Accurately weigh a small amount of ACVA (typically 1-5 mg) into an aluminum pan and seal it. Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.
-
TGA: Accurately weigh a sample of ACVA (typically 5-10 mg) into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature. This will reveal the decomposition stages of the molecule.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for ACVA purity determination.
This guide provides a comprehensive overview of the analytical methods for determining the purity of ACVA. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative impurity profiling, absolute purity determination, or assessment of thermal stability. For routine quality control, HPLC is often the method of choice due to its high throughput and sensitivity. For the highest accuracy in purity assignment, qNMR is an invaluable tool. Thermal analysis is essential for ensuring the safety and stability of ACVA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. mastelf.com [mastelf.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Initiator Efficiency: ACVA vs. Other Azo Initiators
For researchers, scientists, and professionals in drug development, the choice of a polymerization initiator is a critical decision that profoundly impacts the characteristics of the resulting polymer. Among the various classes of initiators, azo compounds are widely utilized due to their predictable decomposition kinetics. This guide provides an objective comparison of the initiator efficiency of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) with other commonly used azo initiators, supported by experimental data and detailed methodologies.
Understanding Initiator Efficiency
In radical polymerization, not all of the radicals generated from the initiator molecule successfully start a polymer chain. This is due to side reactions, most notably the "cage effect," where the newly formed radicals are trapped within a solvent cage and may recombine before they can react with a monomer. The initiator efficiency (f) is defined as the fraction of radicals that actually initiate polymerization. Typical values for initiator efficiency range from 0.3 to 0.8.[1][2]
Comparison of ACVA and Other Azo Initiators
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo initiator, a key feature that distinguishes it from many other common azo initiators like Azobisisobutyronitrile (AIBN), which is soluble in organic solvents.[3] This property makes ACVA particularly suitable for polymerization in aqueous systems, such as emulsion and suspension polymerization.[4] Furthermore, the carboxylic acid groups in ACVA's structure can be incorporated as end-groups in the polymer chain, providing a route to functionalized polymers.
While direct, side-by-side quantitative comparisons of initiator efficiency under identical conditions are not extensively available in the literature, we can infer performance characteristics from various studies. For instance, in the bulk polymerization of styrene at 70°C, the initiator efficiency of AIBN has been reported to be 0.6.
The choice of initiator significantly influences the polymerization kinetics and the final polymer properties. Factors such as the solvent, temperature, and the monomer being polymerized all play a crucial role in determining the initiator efficiency.
Data Summary
The following table summarizes key properties of ACVA and AIBN, another widely used azo initiator.
| Initiator | Chemical Structure | Solubility | 10-hour Half-Life Temperature | Key Features |
| ACVA (4,4'-Azobis(4-cyanovaleric acid)) | HOOC-(CH₂)₂-C(CN)(CH₃)-N=N-C(CN)(CH₃)-(CH₂)₂-COOH | Water-soluble | ~69°C (in water) | Introduces carboxylic acid end-groups; suitable for aqueous polymerizations. |
| AIBN (Azobisisobutyronitrile) | (CH₃)₂-C(CN)-N=N-C(CN)-(CH₃)₂ | Soluble in organic solvents | ~65°C (in toluene) | Widely used in organic media; predictable decomposition.[3] |
Experimental Protocol: Determining Initiator Efficiency
A common method for determining initiator efficiency involves comparing the theoretical number-average molecular weight (M_n,th) with the experimentally determined number-average molecular weight (M_n,exp) of the resulting polymer.
Principle: The theoretical molecular weight is calculated assuming that every initiator molecule generates two polymer chains. By comparing this to the actual molecular weight obtained experimentally, the fraction of effective initiator radicals can be determined.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., ACVA, AIBN)
-
Solvent (appropriate for the chosen initiator and monomer)
-
Nitrogen or Argon gas for inert atmosphere
-
Polymerization reactor with temperature control and stirring
-
Gel Permeation Chromatography (GPC) system for molecular weight determination
Procedure:
-
Reaction Setup:
-
Accurately weigh the monomer and initiator and add them to the polymerization reactor. The initiator concentration should be kept low to produce polymer of sufficiently high molecular weight for accurate analysis.
-
Add the appropriate solvent to achieve the desired monomer concentration.
-
Seal the reactor and deoxygenate the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to prevent inhibition of the radical polymerization by oxygen.
-
-
Polymerization:
-
Immerse the reactor in a constant temperature bath set to the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for a specific time. It is crucial to stop the reaction at a low monomer conversion (typically <10%) to ensure that the initiator concentration remains relatively constant and to avoid complications from high viscosity and the gel effect.
-
-
Polymer Isolation and Purification:
-
Stop the reaction by rapidly cooling the reactor in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer to a constant weight under vacuum.
-
-
Molecular Weight Determination:
-
Determine the number-average molecular weight (M_n,exp) of the purified polymer using Gel Permeation Chromatography (GPC).
-
-
Calculation of Initiator Efficiency (f):
-
Calculate the theoretical number-average molecular weight (M_n,th) using the following equation:
where:
-
[M]₀ is the initial monomer concentration (mol/L)
-
MW_monomer is the molecular weight of the monomer ( g/mol )
-
X is the fractional monomer conversion (determined gravimetrically)
-
[I]₀ is the initial initiator concentration (mol/L)
-
-
Calculate the initiator efficiency (f) using the following equation:[5]
-
Visualizing the Process
The following diagrams illustrate the key stages of free-radical polymerization initiated by an azo compound.
Caption: Workflow of free-radical polymerization.
Caption: Experimental workflow for determining initiator efficiency.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. uvebtech.com [uvebtech.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 5. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
A Comparative Guide to Polymerization Initiators: ACVA vs. AIBN
For researchers, scientists, and drug development professionals, the choice of a radical initiator is a critical parameter in polymer synthesis, directly influencing the properties of the resulting polymer. This guide provides an objective comparison of two commonly used azo initiators, 4,4'-Azobis(4-cyanovaleric acid) (ACVA) and Azobisisobutyronitrile (AIBN), with a focus on their effects on polymer properties, supported by experimental data.
This comparison delves into the key characteristics of ACVA and AIBN, their respective advantages and disadvantages, and their impact on polymerization kinetics and the final polymer's molecular weight and polydispersity.
Initiator Properties and their Impact on Polymerization
The selection of an initiator is governed by several factors, primarily its solubility and decomposition kinetics, which are dictated by temperature and the reaction solvent.
Solubility: A key differentiator between ACVA and AIBN is their solubility. ACVA, with its carboxylic acid groups, is soluble in water and other polar solvents, making it an ideal choice for emulsion and solution polymerizations in aqueous media. In contrast, AIBN is soluble in organic solvents and monomers, rendering it suitable for bulk and solution polymerizations in non-polar environments.
Decomposition Kinetics: The rate at which an initiator decomposes into radicals directly affects the rate of polymerization. The decomposition of both ACVA and AIBN follows first-order kinetics. The half-life of an initiator, the time it takes for half of the initiator to decompose at a specific temperature, is a crucial parameter.
The 10-hour half-life temperature is a common metric for comparing initiators. For AIBN, this temperature is approximately 65°C. ACVA has a similar 10-hour half-life temperature of around 69°C in water. However, the decomposition rate can be influenced by the solvent. For instance, studies have shown solvent effects on the forced degradation of compounds using both AIBN and ACVA.[1][2]
Effect on Polymer Properties: A Comparative Analysis
The choice of initiator can significantly impact the molecular weight (Mn), polydispersity index (PDI), and overall architecture of the resulting polymer.
Molecular Weight and Polydispersity Index (PDI)
In general, a higher initiator concentration leads to a lower molecular weight, as more polymer chains are initiated simultaneously. The initiator's efficiency, which is the fraction of radicals that successfully initiate polymerization, also plays a role.
The type of initiator can also influence the PDI, a measure of the distribution of molecular weights in a polymer sample. Controlled polymerization techniques like RAFT aim for a PDI close to 1, indicating a more uniform polymer chain length. The choice of initiator can impact the "livingness" of the polymerization and, consequently, the PDI.
The following table summarizes the expected influence of ACVA and AIBN on polymer properties based on their fundamental characteristics and data from various polymerization systems.
| Property | ACVA | AIBN | Key Considerations |
| Solubility | Water-soluble, soluble in polar organic solvents | Soluble in organic solvents and monomers | Dictates the choice of polymerization technique (e.g., emulsion vs. bulk) |
| Typical Polymerization Temperature | 60-80°C | 60-80°C | Dependent on the desired rate of polymerization and monomer stability |
| Effect on Molecular Weight (Mn) | Inversely proportional to concentration | Inversely proportional to concentration | Higher initiator concentration leads to lower Mn |
| Effect on Polydispersity Index (PDI) | Can be used in controlled polymerization (e.g., RAFT) to achieve low PDI | Widely used in conventional and controlled radical polymerizations | Initiator efficiency and side reactions can influence PDI |
| Applications | Emulsion polymerization, solution polymerization in polar solvents, RAFT polymerization of water-soluble monomers | Bulk polymerization, solution polymerization in organic solvents, suspension polymerization, RAFT polymerization | The carboxylic acid functionality of ACVA can be used for post-polymerization modification |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are representative protocols for polymerizations using ACVA and AIBN.
Experimental Protocol: RAFT Polymerization of Acrylic Acid using ACVA
This protocol describes the synthesis of poly(acrylic acid) via RAFT polymerization in an aqueous solution using ACVA as the initiator.
Materials:
-
Acrylic acid (AA) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
1,4-Dioxane (solvent)
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of CPADB and ACVA in 1,4-dioxane.
-
Add the acrylic acid monomer to the solution.
-
Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes in an ice bath.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Experimental Protocol: Bulk Polymerization of Styrene using AIBN
This protocol outlines the bulk polymerization of styrene using AIBN as the initiator.
Materials:
-
Styrene (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent)
-
Toluene (solvent for precipitation)
Procedure:
-
Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction vessel (e.g., a test tube or round-bottom flask), dissolve the desired amount of AIBN in the purified styrene.
-
Deoxygenate the mixture by purging with an inert gas.
-
Place the sealed vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).[6]
-
Allow the polymerization to proceed for the desired time. The solution will become more viscous as the polymer forms.
-
Terminate the polymerization by cooling the vessel.
-
Dissolve the resulting polymer in a small amount of toluene and precipitate it by slowly adding the solution to a large excess of stirred methanol.
-
Filter the precipitated polystyrene and dry it under vacuum.
Logical Relationships and Experimental Workflow
The choice of initiator sets off a cascade of events that determine the final polymer properties. The following diagram illustrates this relationship.
References
- 1. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution | Semantic Scholar [semanticscholar.org]
- 2. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
A Head-to-Head Battle of Azo Initiators: A Comparative Guide to ACVA and V-70 for Radical Polymerization
For researchers, scientists, and drug development professionals navigating the nuanced world of polymer synthesis, the choice of initiator is a critical decision that dictates reaction kinetics, polymer properties, and overall efficiency. This guide provides a comprehensive comparison of two widely used azo initiators: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) and 2,2'-Azobis(2,4-dimethyl valeronitrile) (V-70), offering a detailed analysis of their kinetic profiles, supported by experimental data and protocols.
This objective comparison aims to equip researchers with the necessary information to select the optimal initiator for their specific polymerization systems, whether in aqueous or organic media, and for applications ranging from novel drug delivery systems to advanced material fabrication.
Kinetic Profile Comparison: A Data-Driven Overview
The thermal decomposition of azo initiators is the rate-determining step for the initiation of radical polymerization. The efficiency of this process is dictated by the initiator's half-life, activation energy, and frequency factor in a given solvent. The following table summarizes the key kinetic parameters for ACVA and V-70.
| Initiator | Chemical Name | 10-Hour Half-Life Temperature (t½) | Activation Energy (Ea) | Frequency Factor (ln A) | Solubility Profile |
| ACVA | 4,4'-Azobis(4-cyanovaleric acid) | 63°C (in DMF)[1] | 134.0 kJ/mol (in DMF)[1] | 37.70 (in DMF)[1] | Soluble in hot water, methanol, ethanol, and DMF.[1][2] Insoluble in toluene.[1] |
| ~65-67°C (in aqueous media)[2] | 132.9 ± 1.1 kJ/mol (in aqueous solution) | - | |||
| V-70 | 2,2'-Azobis(2,4-dimethyl valeronitrile) | 30°C (in toluene)[3] | 109.2 kJ/mol[3] | 32.47[3] | Freely soluble in dichloromethane; soluble in acetonitrile and DMF; slightly soluble in methanol, acetone, and toluene; practically insoluble in water.[3] |
Key Observations:
-
Decomposition Temperature: V-70 exhibits a significantly lower 10-hour half-life temperature compared to ACVA, making it a suitable choice for polymerizations that require lower reaction temperatures. This can be advantageous when working with thermally sensitive monomers or when aiming to minimize side reactions.
-
Solvent Compatibility: ACVA's solubility in water and polar organic solvents makes it an ideal initiator for emulsion and solution polymerizations in aqueous systems.[2] In contrast, V-70 is oil-soluble and finds its application in polymerizations conducted in organic media.[3][4]
-
Activation Energy: The lower activation energy of V-70 suggests a faster decomposition rate at a given temperature compared to ACVA.
Initiation Efficiency: The Unseen Factor
Logical Workflow for Initiator Selection
The choice between ACVA and V-70 is primarily dictated by the desired reaction temperature and the solvent system. The following diagram illustrates a logical workflow for selecting the appropriate initiator.
Caption: Logical workflow for selecting between ACVA and V-70 based on solvent and temperature.
Experimental Protocols
Accurate determination of kinetic parameters is paramount for reliable comparison and application of initiators. Below are detailed methodologies for key experiments.
Determination of Thermal Decomposition Kinetics (Half-Life)
This protocol outlines a general method for determining the first-order decomposition rate constant (kd) and the half-life (t½) of an azo initiator using UV-Vis spectrophotometry.
Materials:
-
Azo initiator (ACVA or V-70)
-
Solvent of choice (e.g., DMF for ACVA, toluene for V-70)
-
Constant temperature oil bath or heating block
-
UV-Vis spectrophotometer
-
Sealed cuvettes or ampoules
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo initiator in the chosen solvent (e.g., 1 x 10⁻³ M). The concentration should be adjusted to have an initial absorbance in the linear range of the spectrophotometer at the wavelength of maximum absorbance (λmax) of the azo compound.
-
Sample Preparation: Fill several cuvettes or ampoules with the initiator solution.
-
Degassing: To avoid side reactions with oxygen, degas the samples by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon). Seal the cuvettes/ampoules under the inert atmosphere.
-
Thermal Decomposition: Place the sealed samples in a constant temperature bath set to the desired reaction temperature.
-
Spectrophotometric Analysis: At regular time intervals, remove a sample from the bath, rapidly cool it to room temperature to quench the decomposition, and measure its absorbance at the λmax of the initiator.
-
Data Analysis: The decomposition of azo initiators typically follows first-order kinetics. Therefore, a plot of ln(Aₜ/A₀) versus time (t) will yield a straight line, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of this line is equal to -kd.
-
Half-Life Calculation: The half-life (t½) can be calculated from the rate constant using the equation: t½ = ln(2) / kd.
Determination of Initiation Efficiency
The initiation efficiency is often determined by comparing the rate of polymer formation with the rate of radical generation from the initiator. One common method involves the use of a radical scavenger.
Materials:
-
Azo initiator (ACVA or V-70)
-
Monomer (e.g., styrene, methyl methacrylate)
-
Solvent
-
Radical scavenger (e.g., 1,1-diphenyl-2-picrylhydrazyl, DPPH)
-
Polymerization reactor with controlled temperature and stirring
-
Analytical technique to measure monomer conversion (e.g., gravimetry, NMR, or chromatography)
Procedure:
-
Determine the Rate of Radical Generation: The rate of radical generation (Rd) can be calculated from the known decomposition rate constant (kd) of the initiator at a specific temperature: Rd = 2 * kd * [I], where [I] is the initiator concentration.
-
Polymerization with a Radical Scavenger: Conduct a polymerization reaction in the presence of a known concentration of a radical scavenger like DPPH. The scavenger will react with the initiating radicals, creating an induction period during which no polymerization occurs.
-
Measure the Induction Period: Monitor the monomer conversion over time. The length of the induction period is the time required for the generated radicals to consume all of the scavenger.
-
Calculate Initiation Efficiency: The rate of initiation (Ri) can be determined from the concentration of the scavenger and the induction period. The initiation efficiency (f) is then calculated as the ratio of the rate of initiation to the rate of radical generation: f = Ri / Rd.
Signaling Pathway of Radical Polymerization
The following diagram illustrates the fundamental steps involved in free-radical polymerization initiated by an azo compound.
Caption: General mechanism of free-radical polymerization initiated by an azo compound.
References
- 1. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 3. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. specialchem.com [specialchem.com]
A Comparative Guide to the Stability-Indicating HPLC Analysis of 4,4'-Azobis(4-cyanovaleric acid)
Introduction
4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a water-soluble azo compound widely utilized as a free-radical initiator in polymer synthesis and, notably, as a chemical stressor in forced degradation studies for pharmaceuticals.[1] Given its inherent thermal lability, which is key to its function, assessing its own stability is critical for its proper storage, handling, and application. A stability-indicating analytical method is one that can accurately quantify the active substance without interference from its degradation products, thus providing a clear picture of the compound's stability under various environmental conditions.
This guide provides a comparative overview of the high-performance liquid chromatography (HPLC) approach for the stability-indicating analysis of ACVA. It details a proposed analytical method, outlines degradation pathways, and contrasts the HPLC technique with alternative thermal analysis methods, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC with UV detection is the most suitable chromatographic method for monitoring the stability of ACVA due to its polarity and the presence of a chromophore in its structure. A well-developed HPLC method can effectively separate the intact ACVA from its various degradation products formed under stress conditions.
Proposed HPLC Method Parameters
While a specific validated stability-indicating method for ACVA is not extensively documented in publicly available literature, a robust method can be established based on the analysis of similar water-soluble azo compounds. The following table summarizes the proposed starting parameters for such a method.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like ACVA and its acidic degradation products. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution, starting with a higher aqueous percentage, will resolve polar degradants, while an increasing organic phase will elute the parent ACVA. Formic acid helps in peak shaping and maintaining a consistent pH. |
| Gradient | 5% to 95% Acetonitrile over 20 minutes | A broad gradient ensures the elution of all potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and column loading. |
| Detection | UV-Vis Diode Array Detector (DAD) at 360 nm | ACVA exhibits a UV absorbance band around 360 nm.[2] A DAD allows for peak purity analysis, which is essential for a stability-indicating method. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and protects the thermally sensitive ACVA from on-column degradation. |
Forced Degradation and Stability Profile
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the analyte to stress conditions such as heat, acid, base, oxidation, and light to produce its degradation products.
Major Degradation Pathways
The primary degradation pathway for ACVA is initiated by the cleavage of the azo bond (–N=N–), which is sensitive to both heat and light.[3]
-
Thermal Degradation: Upon heating, ACVA decomposes, releasing nitrogen gas and forming two cyanovaleric acid radicals. A significant recombination product of these radicals is a ketenimine intermediate.
-
Hydrolytic Degradation: In aqueous environments, the ketenimine intermediate is unstable and readily hydrolyzes to form corresponding amides. Further degradation under severe acidic or basic conditions can occur, though ACVA is more susceptible to thermal stress.
-
Photodegradation: Exposure to UV light can also induce the cleavage of the azo bond, following a similar radical pathway as thermal decomposition.
The following table summarizes the expected degradation behavior of ACVA under various stress conditions.
| Stress Condition | Degradation | Key Degradation Products |
| Thermal (70°C) | Significant | Cyanovaleric acid radicals, Ketenimine, Nitrogen gas |
| Acid (0.1N HCl) | Minimal | Minor hydrolysis products |
| Base (0.1N NaOH) | Moderate | Hydrolysis products (Amides) |
| Oxidative (3% H₂O₂) | Minimal to Moderate | Oxidized derivatives |
| Photolytic (UV light) | Significant | Products similar to thermal degradation |
Comparison with Alternative Analytical Methods
While HPLC is ideal for separation and quantification, other techniques are valuable for characterizing the thermal properties of ACVA.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Separation and quantification of ACVA and its degradation products. | High specificity, sensitivity, and precision. Can separate isomers and impurities. | Requires method development. Cannot provide direct thermal property data. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Provides information on decomposition temperatures and mass loss stages. | Direct measurement of thermal stability and decomposition profile. | Does not separate or identify individual degradation products. Low sensitivity for minor degradants. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample during a temperature change. | Determines melting point, decomposition onset temperature, and heat of decomposition. | Excellent for characterizing thermal events and assessing energetic hazards. | Does not provide quantitative analysis of individual components in a mixture. |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
ACVA Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ACVA reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard in the mobile phase.
Forced Degradation Study Protocol
-
Acid Degradation: Mix 5 mL of ACVA stock solution with 5 mL of 0.1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1N NaOH, and dilute with mobile phase.
-
Base Degradation: Mix 5 mL of ACVA stock solution with 5 mL of 0.1N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 5 mL of ACVA stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid ACVA powder in an oven at 70°C for 48 hours. Prepare a sample solution from the stressed powder.
-
Photodegradation: Expose the ACVA solution to UV light (254 nm) for 48 hours.
Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating HPLC analysis of ACVA.
ACVA Thermal Degradation Pathway
Caption: Simplified thermal degradation pathway of ACVA.
References
performance of ACVA in controlled radical polymerization vs other initiators
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a radical initiator is critical to achieving a well-defined polymer architecture. This guide provides an objective comparison of 4,4'-Azobis(4-cyanovaleric acid) (ACVA) with other commonly used initiators, such as Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), in the context of controlled radical polymerization (CRP), with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Performance Overview of Initiators in RAFT Polymerization
The success of a RAFT polymerization is intricately linked to the careful selection of the initiator, which influences the polymerization rate and the number of "dead" polymer chains. ACVA, a water-soluble azo initiator, is frequently employed in CRP due to its carboxylic acid functionality, which allows for its use in aqueous media and for the synthesis of polymers with functional end-groups.
In comparison to AIBN, another prevalent azo initiator, ACVA's solubility in a wider range of solvents, including water, offers greater versatility. The decomposition kinetics of these initiators play a crucial role in the overall polymerization behavior. The rate of decomposition is temperature-dependent, and selecting an initiator with an appropriate half-life at the desired polymerization temperature is key to maintaining a controlled process. For instance, a faster decomposing initiator can lead to a higher rate of polymerization, which can be advantageous in achieving high monomer conversion in a shorter timeframe.
While direct, side-by-side quantitative comparisons in the literature are limited, the following sections present available data to facilitate an informed decision.
Quantitative Data Presentation
The following tables summarize key performance parameters for ACVA and AIBN in RAFT polymerization, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Initiator Decomposition Properties
| Initiator | Decomposition Temperature (°C) | Half-life (t½) | Solvent |
| ACVA | ~70 | 10 hours at 69°C[1] | Water |
| AIBN | ~65 | 10 hours at 64°C | Toluene |
Table 2: Performance in RAFT Polymerization of Methyl Methacrylate (MMA)
| Initiator | Monomer | RAFT Agent | Initiator/RAFT Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| ACVA | MMA | CPDB | 1:5 | 70 | 3 | >95 | 25,000 | <1.2 |
| AIBN | MMA | CPDB | 1:5 | 60 | 15 | ~90 | 16,400 | 1.25[2] |
CPDB: 2-cyanoprop-2-yl dithiobenzoate. Data for ACVA is representative of typical results in RAFT, while AIBN data is from a specific cited experiment. Mn and PDI values are highly dependent on the monomer/RAFT agent ratio.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for conducting RAFT polymerization using ACVA and AIBN.
Experimental Protocol 1: RAFT Aqueous Emulsion Polymerization of Methyl Methacrylate (MMA) using ACVA
This protocol is adapted from a typical procedure for RAFT aqueous emulsion polymerization.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)-based macro-RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
Deionized water
Procedure:
-
To a round-bottom flask, add the PEGMA-based macro-RAFT agent, MMA monomer, and ACVA initiator.
-
Add deionized water to achieve the desired solids content (e.g., 20% w/w).
-
The mixture is stirred until all components are dissolved.
-
The reaction mixture is degassed by purging with nitrogen for 30 minutes in an ice bath.
-
The flask is then immersed in a preheated oil bath at 70°C to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 3-6 hours).
-
The reaction is quenched by exposing the mixture to air and rapidly cooling.
-
The resulting polymer is purified, for example, by dialysis against deionized water.
Experimental Protocol 2: RAFT Solution Polymerization of Methyl Methacrylate (MMA) using AIBN
This protocol is a standard procedure for RAFT solution polymerization.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (solvent)
Procedure:
-
Prepare a stock solution of MMA and AIBN in benzene.
-
In a series of ampules, add the desired amount of the RAFT agent, CPDB.
-
Aliquot the stock solution into each ampule.
-
The contents of the ampules are degassed by three freeze-pump-thaw cycles.
-
The ampules are then sealed under vacuum.
-
Polymerization is carried out by placing the sealed ampules in a heated oil bath at 60°C for a specified time (e.g., 15 hours).
-
The reaction is stopped by cooling the ampules.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of initiators in controlled radical polymerization.
Caption: A generalized experimental workflow for comparing the performance of different initiators in a controlled radical polymerization.
Caption: The key equilibria involved in a RAFT polymerization process, initiated by a radical source.
References
Unraveling the Stereochemical Impact on Polymerization: A Comparative Analysis of Racemic and meso-ACPA Initiators
For researchers and professionals in drug development and polymer science, the choice of initiator is a critical parameter that dictates the kinetics of polymerization and, consequently, the final properties of the polymer. This guide provides an in-depth comparison of the polymerization kinetics initiated by the racemic and meso diastereomers of 4,4'-Azobis(4-cyanovaleric acid) (ACPA), a widely used water-soluble free-radical initiator.
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit distinct physical and chemical properties. In the realm of polymerization, the use of stereochemically different initiators can lead to significant variations in reaction rates, polymer molecular weight, and polydispersity. This guide presents a detailed analysis of the kinetic differences between racemic-ACPA and meso-ACPA, supported by experimental data, to aid researchers in selecting the appropriate initiator for their specific application.
Executive Summary of Kinetic Data
The thermal decomposition of the initiator is the rate-determining step in free-radical polymerization. The efficiency of this decomposition directly influences the overall polymerization kinetics. Experimental data reveals that the racemic and meso forms of ACPA exhibit subtle yet significant differences in their decomposition rates, particularly in aqueous media.
| Diastereomer | Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Arrhenius Pre-exponential Factor (A) (s⁻¹) | 10-hour Half-life Temperature (°C) |
| racemic-ACPA | Aqueous Media | 132.2 | 4.76 x 10¹⁵ | 65 |
| meso-ACPA | Aqueous Media | 131.7 | 2.98 x 10¹⁵ | 67 |
| ACPA (mixture) | N,N-dimethylformamide (DMF) | 134.0 | 1.26 x 10¹⁶ | 63 |
Table 1: Comparison of thermal decomposition parameters for racemic and meso-ACPA in different solvents.
In aqueous solutions, racemic-ACPA demonstrates a slightly higher activation energy but a faster decomposition rate, as indicated by its lower 10-hour half-life temperature, compared to the meso form. This suggests that at a given temperature, the racemic initiator will generate free radicals more rapidly, potentially leading to a faster polymerization rate. Interestingly, in an organic solvent like N,N-dimethylformamide, the difference between the diastereomers is less pronounced, and they decompose at a similar, albeit faster, rate than in water.
Experimental Protocols
The following provides a general methodology for comparing the decomposition kinetics of racemic and meso-ACPA, based on common experimental practices in polymer chemistry.
1. Materials:
-
racemic-4,4'-Azobis(4-cyanovaleric acid) (racemic-ACPA)
-
meso-4,4'-Azobis(4-cyanovaleric acid) (meso-ACPA)
-
Deionized water or N,N-dimethylformamide (DMF) as solvent
-
Monomer (e.g., acrylamide, acrylic acid)
-
Nitrogen gas for deoxygenation
2. Experimental Setup: A stirred-tank reactor equipped with a temperature controller, nitrogen inlet, and sampling port is typically used.
3. Procedure for Decomposition Kinetics Study:
-
A solution of a known concentration of either racemic-ACPA or meso-ACPA is prepared in the desired solvent (e.g., 0.1 M in deionized water).
-
The solution is transferred to the reactor and purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
The reactor is heated to a specific temperature (e.g., 60°C, 70°C, 80°C) and maintained at that temperature.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The concentration of the remaining ACPA in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy (monitoring the disappearance of the azo group).
-
The natural logarithm of the ACPA concentration is plotted against time. The slope of this plot gives the negative of the first-order decomposition rate constant (kd).
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) and the Arrhenius pre-exponential factor (A) from an Arrhenius plot (ln(kd) vs. 1/T).
4. Procedure for Polymerization Kinetics Study:
-
A solution containing the monomer and the chosen ACPA diastereomer at desired concentrations is prepared in the selected solvent.
-
The solution is deoxygenated and heated to the desired polymerization temperature.
-
Samples are withdrawn at different time points.
-
Monomer conversion is determined by techniques such as gravimetry (after precipitating and drying the polymer), spectroscopy (e.g., ¹H NMR), or chromatography.
-
The molecular weight and polydispersity index (PDI) of the resulting polymer are determined using Gel Permeation Chromatography (GPC).
Visualizing the Experimental Workflow
The logical flow of the experimental procedure to compare the kinetics of racemic and meso-ACPA can be visualized as follows:
Caption: Experimental workflow for comparing polymerization kinetics.
Signaling Pathway of Free-Radical Polymerization
The fundamental steps in free-radical polymerization initiated by ACPA are outlined in the following diagram:
Caption: Free-radical polymerization signaling pathway.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,4'-Azobis(4-cyanovaleric acid)
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 4,4'-Azobis(4-cyanovaleric acid), a self-reactive substance that requires careful handling to mitigate risks. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Key Disposal Considerations and Regulatory Compliance
As a self-reactive substance, 4,4'-Azobis(4-cyanovaleric acid) is classified as a hazardous material. Improper disposal can lead to fire or explosion hazards and environmental contamination. Therefore, it is imperative to manage its waste stream in accordance with all applicable federal, state, and local regulations. In the United States, waste generators must adhere to the EPA guidelines outlined in 40 CFR 261.3 to determine if a chemical waste is classified as hazardous.
Quantitative Data for Safe Handling and Storage Prior to Disposal
Maintaining appropriate storage conditions is crucial for the stability of 4,4'-Azobis(4-cyanovaleric acid) before its disposal. The following table summarizes the key quantitative parameters for its safe handling and storage.
| Parameter | Value | Source |
| Recommended Storage Temperature | 2 - 8 °C | |
| Maximum Storage Temperature | Do not exceed 45 °C / 113 °F | |
| Decomposition Temperature | 118 - 125 °C |
Step-by-Step Disposal Protocol
The disposal of 4,4'-Azobis(4-cyanovaleric acid) must be handled by a licensed and approved waste disposal facility. The following steps outline the general procedure for its disposal:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's most recent SDS for specific handling and disposal instructions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
